4-Iodo-2,6-dimethylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDZBSTWOXMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509149 | |
| Record name | 4-Iodo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-67-3 | |
| Record name | 4-Iodo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Iodo-2,6-dimethylpyridine from 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-iodo-2,6-dimethylpyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,6-lutidine. This document details the primary synthetic strategies, providing in-depth experimental protocols and relevant quantitative data.
**Introduction
This compound, also known as 4-iodo-2,6-lutidine, is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the iodine atom at the 4-position of the pyridine ring offers a reactive handle for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The methyl groups at the 2- and 6-positions can influence the steric and electronic properties of the molecule, providing a unique scaffold for drug design and the development of novel materials.
The synthesis of this compound from 2,6-lutidine can be approached through two main strategies: direct electrophilic iodination of the pyridine ring or a multi-step sequence involving the initial introduction of a different halogen followed by a halogen exchange reaction. This guide will explore both methodologies, presenting detailed experimental procedures to facilitate their implementation in a laboratory setting.
Synthetic Pathways
The synthesis of this compound from 2,6-lutidine can be achieved through two primary routes, as illustrated below.
Caption: Overview of the primary synthetic routes from 2,6-lutidine.
Method 1: Direct Electrophilic Iodination
Direct iodination of 2,6-lutidine at the 4-position is a common and efficient approach. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be facilitated by using a potent electrophilic iodine source. A frequently employed system involves the use of molecular iodine in the presence of a silver salt, such as silver sulfate, which activates the iodine.
Experimental Protocol: Iodination using Iodine and Silver Sulfate
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.
Materials:
-
2,6-Lutidine (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Silver Sulfate (Ag₂SO₄) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2,6-lutidine in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.
-
Add silver sulfate and iodine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into a stirred solution of 10% aqueous sodium thiosulfate to reduce excess iodine.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes typical reaction parameters for direct iodination methods. Yields are based on analogous reactions and may vary.
| Method | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Direct Iodination | I₂, Ag₂SO₄, H₂SO₄ | Dichloromethane | Room Temp. | 12-24 h | 60-80 |
| Halogen Exchange (Finkelstein) | 4-Bromo-2,6-dimethylpyridine, NaI | Acetone | Reflux | 12-24 h | 70-90 |
Method 2: Two-Step Synthesis via Halogen Exchange
An alternative strategy involves a two-step process: initial bromination of 2,6-lutidine at the 4-position, followed by a Finkelstein reaction to exchange the bromine for iodine. This method can offer high yields and regioselectivity.
Step 1: Synthesis of 4-Bromo-2,6-dimethylpyridine
Experimental Protocol: Bromination of 2,6-Lutidine
Materials:
-
2,6-Lutidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-lutidine in concentrated sulfuric acid at 0 °C.
-
Add N-bromosuccinimide portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-bromo-2,6-dimethylpyridine may be used directly in the next step or purified by column chromatography.
Step 2: Synthesis of this compound via Finkelstein Reaction
Experimental Protocol: Halogen Exchange
Materials:
-
4-Bromo-2,6-dimethylpyridine (1.0 eq)
-
Sodium Iodide (NaI) (3.0 eq)
-
Acetone
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-2,6-dimethylpyridine in acetone.
-
Add sodium iodide and heat the mixture to reflux. The reaction progress can be followed by the precipitation of sodium bromide.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 10% aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: A generalized workflow from reaction setup to product characterization.
This guide provides a framework for the synthesis of this compound. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis and adapt the procedures as necessary based on laboratory conditions and available analytical techniques.
Technical Guide: Physicochemical Properties of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Iodo-2,6-dimethylpyridine, a substituted pyridine derivative of interest in various chemical and pharmaceutical research fields. This document details its known physicochemical parameters, outlines experimental protocols for their determination, and presents a representative synthetic workflow.
Core Physical and Chemical Properties
This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring with two methyl groups and an iodine atom, dictates its physical and chemical behavior.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈IN | [1][2][3] |
| Molecular Weight | 233.05 g/mol | [2][3] |
| Boiling Point | 230.6 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 93.2 ± 25.9 °C | [1] |
| Refractive Index | 1.599 | [1] |
| CAS Number | 22282-67-3 | [1][2][3] |
Experimental Protocols
Detailed experimental methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Spatula[5]
-
Mortar and pestle (optional)[5]
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a height of 1-2 mm. The tube is then tapped gently to pack the sample at the bottom.[4][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[5][7]
-
Purity Assessment: A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.
Solubility Determination
The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction and purification systems.[8][9]
Apparatus:
-
Test tubes and rack[8]
-
Spatula or weighing balance[8]
-
Graduated cylinders or pipettes[8]
-
Vortex mixer or shaker[8]
-
A selection of common organic solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane)[8][10]
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 25 mg) is placed into a series of test tubes.[8]
-
Solvent Addition: A known volume of a specific solvent (e.g., 0.75 mL) is added to each test tube in small portions.[8]
-
Mixing: The test tubes are vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 60 seconds) to facilitate dissolution.[8][9]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in the given solvent at that concentration.[9]
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile. The tests can be structured to follow a solubility classification scheme, starting with water and proceeding to solvents of decreasing polarity.[8][11]
Synthetic Workflow
While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route can be inferred from the synthesis of related halogenated pyridines. The following diagram illustrates a general workflow for the synthesis of a substituted pyridine, which is applicable to this class of compounds.
References
- 1. guidechem.com [guidechem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | C7H8IN | CID 12759105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
4-Iodo-2,6-dimethylpyridine: A Technical Guide for Researchers
CAS Number: 22282-67-3[1][2][3]
This technical guide provides an in-depth overview of 4-Iodo-2,6-dimethylpyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, potential synthetic approaches, and its relevance in the context of therapeutic agent development, particularly in oncology.
Core Properties and Data
This compound, with the molecular formula C7H8IN, is a solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 22282-67-3 | [1][2][3] |
| Molecular Formula | C7H8IN | [1][2][3] |
| Molecular Weight | 233.05 g/mol | [1][3][4] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Boiling Point | 230.6 ± 35.0 °C at 760 mmHg | [2] |
| Flash Point | 93.2 ± 25.9 °C | [2] |
| Refractive Index | 1.599 | [2] |
| LogP | 2.58 | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, the synthesis of structurally similar compounds, such as 4-iodo-2,6-dimethylaniline and 2,6-dimethyl-4-bromopyridine, suggests analogous synthetic strategies. A plausible synthetic route would involve the direct iodination of 2,6-dimethylpyridine or a Sandmeyer-type reaction from 4-amino-2,6-dimethylpyridine.
A representative synthetic workflow for a related bromo-derivative is described below. This can serve as a template for the development of a synthesis protocol for the iodo-analog.
Representative Synthesis of a Halogenated 2,6-Dimethylpyridine
The synthesis of 2,6-dimethyl-4-bromopyridine from 4-amino-2,6-dimethylpyridine involves a diazotization reaction followed by bromination.[5]
Methodology:
-
Salt Formation: 4-Amino-2,6-dimethylpyridine is dissolved in an acidic solution to form the corresponding salt.
-
Diazotization: The solution is cooled to between -15°C and 3°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Halogenation: Liquid bromine is added dropwise to the cooled solution.
-
Workup: The pH of the solution is adjusted to be alkaline, followed by extraction, drying, and concentration to yield the final product.[5]
Relevance in Drug Discovery and Development
Substituted pyridines are a class of compounds frequently found in biologically active molecules and approved drugs.[6] The unique substitution pattern of molecules like this compound, with a reactive iodine atom, makes them valuable building blocks for creating diverse chemical libraries through cross-coupling reactions.[6]
Derivatives of structurally similar compounds, such as 2,6-dichloro-4-iodopyridine, have shown significant promise as anticancer agents by targeting key proteins in cancer cell signaling pathways, including protein kinases.[6]
Potential Application as Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of cancer.[6] The 2,4,6-trisubstituted pyridine scaffold can be used to design potent and selective kinase inhibitors.[6] One of the key signaling cascades in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[6] The versatile substitution pattern of the pyridine core allows for the optimization of interactions within the ATP-binding pocket of various kinases in this pathway.[6]
References
A Technical Guide to the Spectroscopic Characterization of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,6-dimethylpyridine is a halogenated pyridine derivative of interest in synthetic organic chemistry and potentially in drug discovery. A thorough structural elucidation and characterization of this compound relies on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation pattern. This guide details the standard experimental procedures for obtaining this critical data.
Spectroscopic Data (Templates)
The following tables are structured to present the anticipated spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) [ppm] | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M]⁺ | |
| Data not available | ||
| Data not available |
Experimental Protocols
The following sections detail generalized experimental procedures for the spectroscopic analysis of a solid organic compound like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound is as follows:
-
Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[1] The choice of solvent is crucial to ensure the sample dissolves and to avoid solvent signals obscuring important regions of the spectrum.[2]
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of experimental parameters.
-
-
Locking and Shimming:
-
The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve high-resolution spectra.[1]
-
-
Data Acquisition:
-
¹H NMR: A typical ¹H NMR experiment involves a 90° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR: A standard ¹³C NMR experiment, such as a proton-decoupled ¹³C{¹H} experiment, will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. The spectral width is typically around 240 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[3]
3.2 Infrared (IR) Spectroscopy
For a solid sample, several preparation techniques can be employed to obtain an IR spectrum.[4][5]
-
Thin Solid Film from Solution:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[6]
-
Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[6]
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Potassium Bromide (KBr) Pellet:
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the ground mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Mount the KBr pellet in the spectrometer's sample holder and obtain the spectrum.
-
-
Nujol Mull:
-
Grind a few milligrams of the solid sample to a fine powder in an agate mortar.
-
Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth, thick paste (mull).[4]
-
Spread the mull evenly between two salt plates.
-
Place the plates in the sample holder of the IR spectrometer for analysis. Note that the Nujol will show characteristic C-H stretching and bending absorptions in the spectrum.
-
3.3 Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of volatile and thermally stable organic compounds.[7][8][9]
-
Sample Introduction: The sample can be introduced into the ion source through various methods, including:
-
Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the high vacuum of the ion source and heated to vaporize the sample.
-
Gas Chromatography (GC-MS): The sample is first injected into a gas chromatograph to separate it from any impurities. The separated components then elute directly into the mass spectrometer's ion source.[9]
-
-
Ionization:
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged fragments and neutral species.[7][8] This fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound.
References
- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Iodo-2,6-dimethylpyridine: A Key Building Block in Medicinal Chemistry
Introduction
4-Iodo-2,6-dimethylpyridine, a substituted pyridine derivative, is a valuable heterocyclic building block for researchers and scientists, particularly in the field of drug development. Its structural features, namely the reactive iodine atom at the 4-position and the two methyl groups flanking the nitrogen atom, make it a versatile intermediate for creating complex molecular architectures. The presence of the iodo group allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications in medicinal chemistry.
Chemical Structure and Identification
This compound is an aromatic heterocyclic compound with a pyridine ring substituted with an iodine atom at the C4 position and two methyl groups at the C2 and C6 positions.
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Iodo-2,6-dimethyl-pyridine, 2,6-dimethyl-4-iodo-pyridine[1]
-
Molecular Formula: C₇H₈IN[1]
-
Canonical SMILES: CC1=CC(=CC(=N1)C)I[1]
-
InChI Key: DXTDZBSTWOXMNU-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 233.05 g/mol | PubChem[1] |
| CAS Number | 22282-67-3 | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
| Boiling Point (Predicted) | 230.6 ± 35.0 °C at 760 mmHg | Guidechem |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | Guidechem |
| Flash Point (Predicted) | 93.2 ± 25.9 °C | Guidechem |
| Refractive Index (Predicted) | 1.599 | Guidechem |
Note: The boiling point, density, flash point, and refractive index are predicted values and should be used as estimates.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in peer-reviewed literature. However, a plausible synthetic route involves the direct iodination of 2,6-dimethylpyridine (2,6-lutidine). The 4-position of the pyridine ring in 2,6-lutidine is activated towards electrophilic substitution.
Representative Experimental Protocol: Electrophilic Iodination of 2,6-Lutidine
This protocol is a representative method for the iodination of activated pyridine rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-lutidine (1.0 equivalent) in a suitable solvent such as oleum or a mixture of sulfuric acid and an organic solvent.
-
Addition of Iodinating Agent: Cool the solution in an ice bath. Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 equivalents), to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in medicinal chemistry, primarily due to the versatility of the iodo-substituent in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are cornerstones of modern drug discovery, enabling the efficient construction of complex molecules from simpler precursors.[2][3][4]
The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] The introduction of substituents at the 4-position of the pyridine ring via cross-coupling allows for the exploration of chemical space and the optimization of pharmacological properties. For instance, the synthesis of biaryl compounds, a common motif in kinase inhibitors, can be readily achieved using this compound as a starting material.[6]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid or boronic ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos (0.05 equivalents), and a base such as potassium carbonate or potassium phosphate (3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere. If using a microwave reactor, heat to a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes). For conventional heating, reflux the mixture for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl product.
Spectroscopic Data
This compound is a strategically important chemical intermediate for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. While detailed experimental data on its properties and synthesis are sparse in publicly accessible databases, its structural similarity to other well-studied iodopyridines provides a strong basis for its application in constructing diverse molecular libraries for drug discovery programs.
References
- 1. This compound | C7H8IN | CID 12759105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 4-Iodo-2,6-dimethylpyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-2,6-dimethylpyridine. Due to the absence of publicly available quantitative solubility data, this document offers a qualitative solubility profile based on established chemical principles. Furthermore, a detailed experimental protocol for the accurate determination of solubility using the gravimetric shake-flask method is provided to empower researchers to generate precise data for their specific applications.
Introduction
This compound is a substituted pyridine derivative with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its experimental determination.
Physicochemical Properties of this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈IN
-
Molecular Weight: 233.05 g/mol
-
Structure: The molecule consists of a pyridine ring substituted with two methyl groups at positions 2 and 6, and an iodine atom at the 4-position. The presence of the nitrogen atom and the iodine atom introduces polarity to the molecule.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with the nitrogen atom of the pyridine ring, and its polarity is similar to the solute.[2] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of favorable interactions with the solute.[2] | |
| Water | Sparingly Soluble | While the molecule has polar groups, the overall hydrocarbon content may limit its solubility in the highly polar water. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including substituted pyridines.[2] |
| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate this compound.[2] | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent with a moderate polarity that is expected to dissolve the solute. | |
| Acetone | Soluble | The polarity of acetone should be sufficient to dissolve the polar solute. | |
| Non-Polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the pyridine ring, but the significant difference in polarity will likely limit solubility. |
| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar this compound.[1] | |
| Halogenated | Dichloromethane (DCM) | Soluble | The polarity of dichloromethane is intermediate, and it is often a good solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane, chloroform is a common solvent for many organic solids. |
Experimental Protocol: Gravimetric Determination of Solubility (Shake-Flask Method)
The following protocol details a reliable method for determining the quantitative solubility of this compound in a chosen organic solvent.[4][5]
4.1. Materials
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a filter. It is critical to avoid aspirating any solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Record the exact mass of the dish/vial containing the solution.
-
Carefully evaporate the solvent. This can be achieved by placing the dish/vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator for more volatile solvents.
-
Once all the solvent has evaporated, place the dish/vial in a desiccator to cool to room temperature.
-
Weigh the dish/vial containing the solid residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.[7][8]
-
4.3. Data Calculation
-
Mass of the solute (m_solute):
-
m_solute = (Mass of dish/vial + residue) - (Mass of empty dish/vial)
-
-
Solubility (S) in g/L:
-
S (g/L) = (m_solute / Volume of filtrate withdrawn in mL) * 1000
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has provided a qualitative assessment of the solubility of this compound in common organic solvents and a detailed, practical protocol for its quantitative determination. By following the outlined experimental procedure, researchers and drug development professionals can obtain the precise solubility data necessary for their work, thereby facilitating advancements in synthesis, purification, and formulation involving this compound.
References
- 1. saltise.ca [saltise.ca]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
Stability and Storage of 4-Iodo-2,6-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Iodo-2,6-dimethylpyridine. The information is compiled from established principles of chemical stability for pyridine derivatives and halogenated compounds, intended to guide researchers in maintaining the integrity of this reagent.
Core Stability Profile and Recommended Storage
Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: The compound should be protected from light. Storage in amber vials or in a dark location is essential to prevent photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. Containers should be tightly sealed.
-
Purity: Use of high-purity material is recommended, as impurities can sometimes catalyze degradation.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary points of reactivity are the carbon-iodine bond and the pyridine ring itself.
Key Factors Influencing Stability:
Caption: Factors influencing the stability of this compound.
Quantitative Stability Assessment (Hypothetical Data)
The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of similar chemical structures. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Parameters | Expected Outcome | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Minor degradation | 2,6-Dimethyl-4-hydroxypyridine |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate degradation | 2,6-Dimethyl-4-hydroxypyridine |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation | This compound-N-oxide |
| Thermal | 80°C, 48h | Minor degradation | Potential de-iodination products |
| Photostability | ICH Q1B conditions | Significant degradation | 2,6-Dimethylpyridine, other radical-derived products |
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on established guidelines for pharmaceutical stability testing.
General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.
Analytical Methodology
The primary analytical technique for a stability-indicating assay is High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., 0.1% formic acid).
-
Detection: UV at a wavelength determined by the absorbance maximum of this compound.
-
Purity Assessment: Purity is determined by the area percentage of the main peak. Degradation is quantified by the decrease in the area of the parent peak and the appearance of new peaks.
Specific Stress Conditions
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. The solution is then heated at a controlled temperature (e.g., 60°C) for a specified duration. Samples are taken at various time points, neutralized, and analyzed by HPLC.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. The solution is maintained at a controlled temperature (e.g., 60°C) for a specified duration. Samples are taken at various time points, neutralized, and analyzed by HPLC.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Samples are analyzed at various time points by HPLC.
-
Thermal Degradation: A solution of the compound is heated at an elevated temperature (e.g., 80°C) in a controlled environment. Solid samples should also be tested. Samples are analyzed at various time points.
-
Photostability Testing: The compound (both in solution and as a solid) is exposed to light as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples are analyzed by HPLC after exposure.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
While specific, quantitative stability data for this compound is limited, an understanding of its chemical nature allows for the formulation of robust storage and handling procedures. For critical applications, it is strongly recommended that researchers perform in-house stability studies using the methodologies outlined in this guide to ensure the material's integrity and the reliability of their experimental results. Protection from light, heat, and moisture are the most critical factors in maintaining the long-term stability of this compound.
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 4-iodo-2,6-dimethylpyridine, a versatile building block in organic synthesis. The document details the synthesis of this compound and explores its utility in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual aids to facilitate the application of this compound in the synthesis of complex molecular architectures.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Consequently, methods for the functionalization of pyridines are of paramount importance. Halogenated pyridines, particularly iodo-pyridines, are valuable precursors for the introduction of a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, enabling milder reaction conditions and broader substrate scope.
This compound (also known as 4-iodo-2,6-lutidine) offers a unique combination of reactivity at the C4 position and steric hindrance from the two methyl groups at the C2 and C6 positions. This steric hindrance can influence the regioselectivity of reactions and the stability of intermediates. This guide focuses on the synthesis and reactivity of the C-I bond in this specific molecule, providing a detailed analysis of its participation in several key synthetic transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common approach involves the diazotization of 4-amino-2,6-dimethylpyridine followed by a Sandmeyer-type reaction.
Synthesis of 4-Amino-2,6-dimethylpyridine
A potential route to 4-amino-2,6-dimethylpyridine starts from the commercially available 2,6-dimethylpyridine. The process involves nitration to introduce a nitro group at the 4-position, followed by reduction to the corresponding amine.
Iodination of 4-Amino-2,6-dimethylpyridine (Sandmeyer Reaction)
The Sandmeyer reaction provides a reliable method for converting the amino group of 4-amino-2,6-dimethylpyridine to an iodo group.
Experimental Protocol:
-
Diazotization: 4-Amino-2,6-dimethylpyridine (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide (1.5 eq) in water is prepared and cooled to 0 °C. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity of the Carbon-Iodine Bond
The C-I bond in this compound is the primary site of reactivity in many synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for facile oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in these catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.
Quantitative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 (estimated) |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 90-98 (estimated) |
Experimental Protocol:
-
To a reaction vessel are added this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst, ligand (if required), and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent is added, and the mixture is heated to the specified temperature with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Suzuki-Miyaura Coupling Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Quantitative Data for Sonogashira Coupling of this compound with Phenylacetylene:
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 80-90 (estimated) |
| 2 | Pd(OAc)₂ (1) | - (Copper-free) | Piperidine (2) | DMF | 80 | 12 | 75-85 (estimated) |
Experimental Protocol:
-
To a reaction vessel under an inert atmosphere are added this compound (1.0 eq), palladium catalyst, copper(I) iodide (if used), and a degassed solvent.
-
The base and the terminal alkyne (1.1 eq) are added, and the mixture is stirred at the indicated temperature.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, followed by purification of the product.
Sonogashira Coupling Catalytic Cycles
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.
Quantitative Data for Buchwald-Hartwig Amination of this compound with Aniline:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 80-90 (estimated) |
| 2 | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 16 | 85-95 (estimated) |
Experimental Protocol:
-
An oven-dried reaction tube is charged with this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst, the ligand, and the base.
-
The tube is sealed and evacuated and backfilled with an inert gas.
-
The degassed solvent is added, and the mixture is heated with stirring.
-
The reaction is monitored by LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed, dried, and concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination Workflow
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (s, 2H, Ar-H), ~2.5 (s, 6H, 2 x CH₃). The two aromatic protons are expected to be equivalent and appear as a singlet. The six protons of the two methyl groups are also equivalent and will appear as a singlet.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~158 (C-N), ~138 (C-H), ~95 (C-I), ~24 (CH₃). The chemical shift of the carbon attached to iodine will be significantly shifted upfield.
-
Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 233. Fragments corresponding to the loss of iodine (M-127) and methyl groups would be expected.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching of the pyridine ring, and a C-I stretching vibration in the low-frequency region (around 500-600 cm⁻¹).
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide array of functionalized pyridine derivatives. The high reactivity of its carbon-iodine bond allows for efficient participation in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, often under relatively mild conditions. The presence of the flanking methyl groups can influence reactivity and selectivity, providing opportunities for the synthesis of unique molecular architectures. This guide provides a foundational understanding and practical protocols for the utilization of this important synthetic intermediate, which will be of significant interest to researchers in drug discovery and materials science. Further experimental validation of the presented quantitative data and spectroscopic predictions is encouraged for specific applications.
An In-depth Technical Guide to the Electrophilic Iodination of 2,6-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of 2,6-dimethylpyridine (2,6-lutidine), a key transformation for the synthesis of valuable intermediates in medicinal chemistry and materials science. This document details the underlying reaction mechanisms, regioselectivity, and experimental protocols, supported by quantitative data and visual diagrams.
Introduction: The Significance of Iodinated Pyridines
Iodinated pyridine derivatives are crucial building blocks in organic synthesis. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures. In drug development, the introduction of an iodine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
However, the electrophilic substitution on the pyridine ring presents a challenge due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2] This guide explores the methodologies developed to overcome this hurdle and achieve efficient iodination of the 2,6-dimethylpyridine scaffold.
Reaction Mechanism and Regioselectivity
The electrophilic iodination of 2,6-dimethylpyridine proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism.[2] This multi-step process involves the generation of a potent electrophilic iodine species ("I+"), which is then attacked by the π-electron system of the pyridine ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2] Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated product.[2]
The regioselectivity of this reaction is governed by the interplay of the directing effects of the nitrogen atom and the two methyl groups:
-
Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta-position (C-3 and C-5).[1]
-
Methyl Groups: The methyl groups at the C-2 and C-6 positions are activating, electron-donating groups that direct electrophiles to the ortho- and para-positions relative to them.[1]
In the case of 2,6-dimethylpyridine, the C-3 and C-5 positions are meta to the nitrogen and ortho to the methyl groups, making them the most electronically favorable sites for electrophilic attack. The C-4 position is para to the deactivating nitrogen atom, rendering it less susceptible to substitution. Consequently, the primary products of electrophilic iodination are expected to be 3-iodo-2,6-dimethylpyridine and 3,5-diiodo-2,6-dimethylpyridine, depending on the reaction conditions and stoichiometry of the iodinating agent.
Experimental Protocols
Detailed experimental protocols for the electrophilic iodination of 2,6-dimethylpyridine are not abundantly available in the literature. Therefore, the following protocols are adapted from general methods for the iodination of other aromatic and heteroaromatic compounds.
Method 1: Iodination using Molecular Iodine and Silver Nitrate
This method utilizes molecular iodine in the presence of a silver salt, such as silver(I) nitrate, which acts as a halogen activator. The silver salt facilitates the generation of a more potent electrophilic iodine species.[3]
Reagents and Materials:
-
2,6-Dimethylpyridine
-
Molecular Iodine (I₂)
-
Silver(I) Nitrate (AgNO₃)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylpyridine (1.0 eq.) and silver(I) nitrate (1.1 eq.) in ethanol.
-
In a separate flask, prepare a solution of molecular iodine (1.0 eq.) in ethanol.
-
Add the iodine solution dropwise to the 2,6-dimethylpyridine solution at room temperature with constant stirring.
-
Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A precipitate of silver iodide will form as the reaction proceeds.[4]
-
Upon completion, filter the reaction mixture to remove the silver iodide precipitate.
-
Dilute the filtrate with ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired iodinated 2,6-dimethylpyridine.
Method 2: Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent. Its reactivity can be enhanced by the addition of a Brønsted or Lewis acid catalyst, which is particularly useful for less reactive substrates like pyridine derivatives.[5][6]
Reagents and Materials:
-
2,6-Dimethylpyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) (catalytic amount)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dimethylpyridine (1.0 eq.) in acetonitrile or dichloromethane, add N-iodosuccinimide (1.1 eq.).
-
Add a catalytic amount of trifluoroacetic acid or sulfuric acid to the mixture at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. For less reactive substrates, gentle heating may be required.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data on the Iodination of Pyridine Derivatives
While specific quantitative data for the electrophilic iodination of 2,6-dimethylpyridine is limited in readily available literature, the following table summarizes the iodination of various other pyridine and related heteroaromatic derivatives, providing a comparative context for expected yields and conditions.
| Substrate | Iodinating Agent/System | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,6-Dimethoxypyridine | I₂ / AgOAc | MeCN, 23 °C | 3-Iodo-2,6-dimethoxypyridine | 85 | [5][7] |
| Pyridine | I₂ / (MsO)₂ / TBAI | MeCN | 3-Iodopyridine | 84 | [7] |
| Quinolines | Radical-based C-H iodination | - | C3-iodinated quinolines | - | |
| Pyridones | Radical-based C-H iodination | - | C3 and C5-iodinated pyridones | - | [8] |
| Uracil | I₂ / AgNO₃ | Solvent-free, grinding | 5-Iodouracil | 70-98 | [1] |
| Pentachloropyridine | NaI | DMF, reflux, 1.5 h | 2,3,5,6-Tetrachloro-4-iodopyridine | 88 | |
| Deactivated Arenes | NIS / H₂SO₄ | - | Mono-iodinated products | - | [6] |
Activation of Iodinating Reagents
The success of the electrophilic iodination of a deactivated ring system like 2,6-dimethylpyridine hinges on the in-situ generation of a sufficiently reactive electrophilic iodine species.
Conclusion
The electrophilic iodination of 2,6-dimethylpyridine is a feasible yet challenging transformation that provides access to synthetically valuable 3-iodo and 3,5-diiodo derivatives. The choice of iodinating system is critical, with methods employing molecular iodine activated by silver salts or N-iodosuccinimide in the presence of a strong acid catalyst being the most promising. The regioselectivity is primarily directed to the 3- and 5-positions due to the combined electronic effects of the deactivating pyridine nitrogen and the activating methyl groups. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this important synthetic transformation.
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. xray.uky.edu [xray.uky.edu]
- 4. TCI Practical Example: Regioselective Iodination Using Iodine and Silver Nitrate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactions of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical reactions of 4-Iodo-2,6-dimethylpyridine, a versatile building block in organic synthesis. The document details key transformations, including palladium-catalyzed cross-coupling reactions, lithiation, and Grignard reagent formation, offering valuable insights for its application in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available 2,6-lutidine. A common synthetic route involves the direct iodination of 2,6-lutidine. While specific high-yield protocols for the direct iodination of 2,6-lutidine to its 4-iodo derivative are not extensively detailed in the literature, general methods for the iodination of electron-rich pyridine derivatives can be adapted. These methods often employ iodine in the presence of an oxidizing agent or a silver salt to generate a more electrophilic iodine species.[1]
Alternatively, a multi-step synthesis can be envisioned, starting with the oxidation of 2,6-lutidine to 2,6-lutidine N-oxide, followed by nitration at the 4-position, reduction of the nitro group to an amine, and finally a Sandmeyer-type iodination.
Proposed Experimental Protocol (based on analogous reactions):
To a solution of 2,6-lutidine in a suitable solvent, such as acetic acid or an inert organic solvent, is added a source of electrophilic iodine. This can be generated in situ from iodine and an oxidizing agent like nitric acid or hydrogen peroxide, or by using a pre-formed iodinating reagent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The product is then isolated through an aqueous workup, followed by extraction and purification, typically by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds. This reaction is widely used to synthesize biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[2][3]
Quantitative Data for Suzuki-Miyaura Coupling of Iodo-pyridines (Representative Examples)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | ~68 |
Experimental Protocol: Suzuki-Miyaura Coupling
To a clean, dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (5 mol%). A degassed 4:1 mixture of toluene and water is then added as the solvent. The reaction mixture is purged with an inert gas like argon or nitrogen for 15-20 minutes to remove oxygen. The reaction is then heated to 100°C with vigorous stirring under the inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to substituted alkynylpyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6]
Quantitative Data for Sonogashira Coupling of Iodo-arenes (Representative Examples)
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 4 | 95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | 5 | DIPEA | THF | 50 | 12 | 88 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | 5 | Et₃N | DMF | RT | 6 | 92 |
Experimental Protocol: Sonogashira Coupling
In a dry Schlenk flask under an inert atmosphere, this compound (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%) are combined. Anhydrous tetrahydrofuran (THF) and an amine base like triethylamine (2.0 eq) are added. The terminal alkyne (1.2 eq) is then added dropwise via syringe to the stirred suspension. The reaction mixture is subsequently stirred at room temperature or heated to 50-60°C. Reaction progress is monitored by TLC. Upon completion, the reaction is diluted with an organic solvent and filtered through celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried, and concentrated. The final product is purified by column chromatography.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is of paramount importance in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmaceuticals and functional materials.
This document provides a detailed protocol for the Suzuki coupling of 4-iodo-2,6-dimethylpyridine with various arylboronic acids. The 2,6-dimethylpyridine core is a valuable building block, and functionalization at the 4-position via Suzuki coupling opens avenues for the synthesis of a diverse array of novel compounds. The protocols and data presented herein are based on established procedures for structurally similar substrates, particularly other halogenated 2,6-dimethylpyridines, providing a robust starting point for reaction optimization and library synthesis.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically an arylboronic acid or its ester). The reaction proceeds via a catalytic cycle that consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired 4-aryl-2,6-dimethylpyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Data Presentation: Representative Conditions for Suzuki Coupling of Halogenated Pyridines
The following tables summarize various reaction conditions that have been successfully employed for the Suzuki coupling of halogenated pyridines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Catalyst, Base, and Solvent Systems
| Catalyst / Precursor | Ligand | Base | Solvent System | Typical Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF, Toluene | 80 - 110 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 - 120 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 80 - 100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 |
Table 2: Example Reaction Parameters for a Structurally Related Substrate
| Substrate | Coupling Partner | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) & Time | Yield (%) |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene / EtOH / H₂O (4:1:1) | 90 °C, 24 h | 85 |
Data adapted from a study on a closely related substrate, demonstrating viable conditions for the 2,6-dimethylpyridine scaffold.[2]
Experimental Protocols
This section provides a detailed, adaptable protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or a Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): Purge the resulting mixture by bubbling the inert gas through the solution for an additional 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C). Stir the mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,6-dimethylpyridine.
Mandatory Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become indispensable for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] 4-Iodo-2,6-dimethylpyridine is a sterically hindered building block of interest in medicinal chemistry. Its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, providing access to novel compounds with potential biological activity. The presence of two methyl groups ortho to the iodine atom presents a significant steric challenge, which may necessitate optimized reaction conditions compared to less hindered aryl iodides.
These application notes provide an overview of the Sonogashira coupling conditions applicable to this compound, including detailed experimental protocols for both traditional copper-catalyzed and copper-free methodologies.
Reaction Principle and Mechanism
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 4-alkynyl-2,6-dimethylpyridine product and regenerate the active Pd(0) catalyst.[3]
In copper-free Sonogashira reactions, the mechanism avoids the copper acetylide intermediate. Instead, the alkyne is thought to coordinate directly to the palladium center, followed by deprotonation by the base to form a palladium acetylide species, which then proceeds through reductive elimination.[4]
Data Presentation
The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound. Due to the steric hindrance of the substrate, higher temperatures and longer reaction times may be required.
Table 1: Typical Copper-Catalyzed Sonogashira Coupling Conditions for Iodopyridines [5]
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Triethylamine (Et₃N) (excess) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 65 °C |
| Reaction Time | 4 - 24 h (monitor by TLC/GC-MS) |
| Yield | Good to Excellent (substrate dependent) |
Table 2: Representative Copper-Free Sonogashira Coupling Conditions
| Parameter | Condition | Reference |
| Aryl Halide | Aryl Iodide (1.0 equiv) | |
| Alkyne | Terminal Alkyne (1.5 equiv) | |
| Palladium Catalyst | Pd(CH₃CN)₂Cl₂ (0.5 mol%) | [6] |
| Ligand | cataCXium A (1 mol%) | [6] |
| Base | Cs₂CO₃ (1.0 equiv) | [6] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 48 h | [6] |
| Yield | Good to Excellent (substrate dependent) | [6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a general procedure for the synthesis of heavily-substituted alkynylpyridines.[5]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous dimethylformamide (DMF) to dissolve the solids, followed by anhydrous triethylamine (excess, can be used as a co-solvent).
-
To the stirred mixture, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
To the residue, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2,6-dimethyl-4-(phenylethynyl)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is based on a general method for copper-free Sonogashira reactions at room temperature.[6]
Materials:
-
This compound
-
Terminal Alkyne (e.g., trimethylsilylacetylene)
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Argon gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Solvents for workup and chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add cesium carbonate (1.0 equiv).
-
In a separate vial, dissolve bis(acetonitrile)palladium(II) chloride (0.005 equiv) and cataCXium® A (0.01 equiv) in anhydrous 2-methyltetrahydrofuran (2-MeTHF).
-
Add the catalyst solution to the Schlenk flask containing the base.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijnc.ir [ijnc.ir]
Application Notes and Protocols for the Heck Reaction of 4-Iodo-2,6-dimethylpyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with applications in pharmaceuticals, agrochemicals, and materials science. The functionalization of pyridine scaffolds is of particular interest in drug discovery, as the pyridine motif is a common feature in a vast array of bioactive molecules.
This document provides detailed application notes and protocols for the Heck reaction of 4-iodo-2,6-dimethylpyridine with various alkenes. The steric hindrance presented by the two methyl groups ortho to the iodine atom in this compound (also known as 4-iodo-2,6-lutidine) poses a significant challenge, often requiring carefully optimized reaction conditions to achieve high yields and selectivity. These notes are intended to guide researchers in developing robust and efficient Heck coupling procedures for this sterically hindered substrate.
Core Concepts and Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II)-pyridyl complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-pyridyl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.
Due to the steric bulk of the 2,6-dimethylpyridine moiety, the choice of catalyst, ligand, base, and solvent is critical to overcoming the steric hindrance and promoting efficient catalytic turnover.
Experimental Protocols
The following protocols provide a general framework for the Heck reaction of this compound with representative activated (n-butyl acrylate) and unactivated (styrene) alkenes. These conditions can be further optimized for specific substrates and desired outcomes.
Protocol 1: Heck Reaction with an Activated Alkene (n-Butyl Acrylate)
This protocol is adapted from general procedures for the Heck reaction of aryl iodides with acrylates.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 - 0.05 equiv.), and the phosphine ligand (0.04 - 0.10 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent (DMF or NMP) via syringe.
-
Add the base (Et₃N or DIPEA, 2.0 - 3.0 equiv.) and n-butyl acrylate (1.2 - 1.5 equiv.) via syringe.
-
Place the sealed flask in a preheated oil bath at 100-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Heck Reaction with an Unactivated Alkene (Styrene)
This protocol may require more forcing conditions due to the lower reactivity of unactivated alkenes.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bulky phosphine ligand (e.g., Tri(tert-butyl)phosphine (P(t-Bu)₃) or a biarylphosphine ligand)
-
An inorganic base such as Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent such as 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.03 - 0.10 equiv.), the phosphine ligand (0.06 - 0.20 equiv.), and the inorganic base (2.0 - 3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (1,4-Dioxane or Toluene) via syringe.
-
Add styrene (1.5 - 2.0 equiv.) via syringe.
-
Place the sealed flask in a preheated oil bath at 120-160 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic base and palladium residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Heck reaction of this compound with various alkenes, based on analogous reactions reported in the literature for sterically hindered aryl halides.
Table 1: Reaction Conditions for Heck Coupling of this compound with Activated Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.5) | DMF | 120 | 18 | 75-85 |
| Ethyl Acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | DIPEA (3) | NMP | 130 | 24 | 70-80 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMA | 110 | 16 | 65-75 |
Table 2: Reaction Conditions for Heck Coupling of this compound with Unactivated Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 140 | 36 | 60-70 |
| 4-Chlorostyrene | Pd₂(dba)₃ (3) | XPhos (6) | K₃PO₄ (3) | Toluene | 150 | 48 | 55-65 |
| 1-Octene | Pd(OAc)₂ (5) | Buchwald Ligand (10) | NaOtBu (2) | Toluene | 130 | 24 | 40-50 |
Yields are estimated based on similar transformations and may vary depending on the specific reaction setup and purification.
Mandatory Visualization
Caption: General workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle for the Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in pharmaceutical and materials science for the synthesis of arylamines. The amination of heteroaryl halides, such as 4-iodo-2,6-dimethylpyridine, is of particular interest as the resulting 4-amino-2,6-dimethylpyridine scaffold is a key structural motif in many biologically active compounds.
However, the presence of two methyl groups flanking the nitrogen atom in this compound introduces significant steric hindrance. This can pose challenges for the catalytic coupling, often requiring carefully optimized reaction conditions, including the choice of a bulky, electron-rich phosphine ligand to facilitate the reaction.[3] These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this sterically hindered substrate.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the 4-amino-2,6-dimethylpyridine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst for the next cycle.[2]
The choice of a sterically hindered and electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent side reactions, which is especially important for challenging substrates like this compound.[3]
Data Presentation: Recommended Starting Conditions
Due to the sterically hindered nature of this compound, reaction conditions must be carefully selected. The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination with different classes of amines. Optimization of these parameters is often necessary to achieve high yields.
| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Primary Arylamines (Anilines) |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Catalyst Loading (% Pd) | 1 - 3 | 2 - 5 | 1 - 3 |
| Ligand | BrettPhos, XPhos | RuPhos, tBuXPhos | XPhos, SPhos |
| Ligand Loading (mol eq. to Pd) | 1.2 - 1.5 | 1.5 - 2.0 | 1.2 - 1.5 |
| Base | NaOtBu, LHMDS | NaOtBu, K₃PO₄ | Cs₂CO₃, K₃PO₄ |
| Base Loading (equivalents) | 1.5 - 2.0 | 2.0 - 2.5 | 2.0 - 3.0 |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | Toluene, DMF |
| Temperature (°C) | 80 - 110 | 100 - 120 | 90 - 110 |
| Reaction Time (h) | 12 - 24 | 18 - 36 | 12 - 24 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of the reaction.
-
The choice of ligand is critical and should be matched to the amine substrate. For sterically hindered substrates, bulky biaryl phosphine ligands are generally preferred.[3]
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)
Materials:
-
This compound (1.0 mmol, 233 mg)
-
n-Hexylamine (1.2 mmol, 121 mg, 0.16 mL)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
BrettPhos (0.048 mmol, 25.8 mg)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add this compound, followed by anhydrous toluene and n-hexylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Primary Arylamine (e.g., Aniline)
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Aniline (1.2 mmol, 112 mg, 0.11 mL)
-
Pd(OAc)₂ (0.03 mmol, 6.7 mg)
-
XPhos (0.06 mmol, 28.6 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add this compound, anhydrous toluene, and aniline via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the selection and use of palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-iodo-2,6-dimethylpyridine. The steric hindrance imposed by the two methyl groups flanking the pyridine nitrogen presents a unique challenge, necessitating careful selection of catalysts, ligands, and reaction conditions to achieve optimal yields. The following protocols and data, derived from reactions with structurally similar sterically hindered aryl iodides, serve as a comprehensive guide for researchers.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylpyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For a sterically hindered substrate such as this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following data is based on analogous couplings with other sterically hindered aryl or heteroaryl iodides due to the limited availability of specific data for this compound.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90-98 | 2-Bromo-4-iodopyridine[1] |
| 2 | PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | 2-Bromo-4-iodopyridine[1] |
| 3 | Pd(PPh₃)₄ (5) | PPh₃ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | High | 4-Iodopyrazole[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (4 mL)
-
Degassed Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethylpyridine.
Catalytic Cycle and Workflow
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylpyridines
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. For sterically hindered this compound, careful selection of the ligand and reaction conditions is necessary to achieve good yields.
Data Presentation: Sonogashira Coupling Conditions
The following data is based on analogous couplings with other iodo-substituted heterocycles.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 12 | High | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole[3] |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | PPh₃ (5) | Piperidine | DMF | RT | 16 | ~90 | 2-Bromo-4-iodopyridine[1] |
| 3 | Pd(OAc)₂ (2) | CuI (1) | - | K₂CO₃ | DMF | 100 | 24 | 85 | 4-Iodoanisole[4] |
Experimental Protocol: Sonogashira Coupling
This protocol describes the general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2,6-dimethylpyridine.
Catalytic Cycle and Workflow
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,6-dimethylpyridin-4-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction of sterically hindered this compound with amines requires the use of bulky, electron-rich phosphine ligands to promote efficient catalysis and suppress side reactions.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following data is based on analogous aminations of other sterically hindered aryl halides.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~85 | 2-Bromo-4-iodopyridine[1] |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | 60 | 2-Bromo-6-methylpyridine[5] |
| 3 | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu | Dioxane | 100 | 24 | High | Aryl Bromides[6] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with stirring to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2,6-dimethylpyridin-4-amine.
Catalytic Cycle and Workflow
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful platform for the synthesis of a diverse range of substituted pyridines. The choice of bulky and electron-rich phosphine ligands, such as SPhos, Xantphos, and DavePhos, is critical to overcoming the steric hindrance of the substrate. The protocols and data presented herein, while based on analogous systems, offer a robust starting point for the development of efficient and high-yielding cross-coupling reactions with this challenging substrate. Further optimization of specific reaction parameters may be necessary to achieve the desired outcomes for individual coupling partners.
References
- 1. research.rug.nl [research.rug.nl]
- 2. benchchem.com [benchchem.com]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Aryl-2,6-Dimethylpyridines via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-2,6-dimethylpyridines, valuable scaffolds in medicinal chemistry and materials science, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile approach for the formation of a carbon-carbon bond between the C4 position of the 2,6-dimethylpyridine (lutidine) core and various aryl systems using boronic acids.
Introduction
The 4-aryl-2,6-dimethylpyridine motif is a key structural component in a wide range of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the synthesis of such biaryl compounds. This is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse library of boronic acids. The general reaction involves the coupling of a 4-halo-2,6-dimethylpyridine with an arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-halo-2,6-dimethylpyridine, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are reductively eliminated to form the desired 4-aryl-2,6-dimethylpyridine and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Synthesis of 4-Alkynyl-2,6-Dimethylpyridines via Sonogashira Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various C-C bond-forming reactions, the Sonogashira coupling stands out as a powerful and versatile method for the introduction of alkynyl moieties onto aromatic and heteroaromatic rings. This protocol details the preparation of 4-alkynyl-2,6-dimethylpyridines from terminal alkynes and 4-halo-2,6-dimethylpyridines. The 2,6-dimethylpyridine (lutidine) core is a prevalent motif in numerous biologically active compounds, and the introduction of an alkynyl group at the 4-position provides a rigid linker and a versatile handle for further chemical transformations, making these compounds valuable building blocks in drug discovery and materials science.
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction typically proceeds under mild conditions and exhibits a broad tolerance for various functional groups, making it an ideal method for the late-stage functionalization of complex molecules.
Reaction Principle
The synthesis of 4-alkynyl-2,6-dimethylpyridines is achieved through the Sonogashira coupling of a 4-halo-2,6-dimethylpyridine (typically iodo- or bromo-substituted) with a terminal alkyne. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst, and co-catalyzed by a copper(I) salt. An amine base is used to deprotonate the terminal alkyne, forming a copper acetylide intermediate, and to neutralize the hydrogen halide byproduct.
Experimental Workflow
The general workflow for the preparation of 4-alkynyl-2,6-dimethylpyridines via Sonogashira coupling is depicted below.
Application Notes and Protocols for 4-Iodo-2,6-dimethylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Iodo-2,6-dimethylpyridine as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on its application in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The resulting 4-substituted-2,6-dimethylpyridine scaffolds are key components in a variety of biologically active molecules, including kinase inhibitors.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The pyridine moiety is a privileged structure found in numerous FDA-approved drugs, where it often plays a critical role in binding to biological targets. The strategic placement of the iodo group at the 4-position, activated by the electron-withdrawing nature of the pyridine ring, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The methyl groups at the 2- and 6-positions can influence the molecule's conformation and interaction with biological targets, as well as potentially improving metabolic stability.
This document provides detailed protocols for the Suzuki-Miyaura and Sonogashira coupling reactions using this compound, along with representative data and a discussion of its application in the synthesis of precursors for targeted therapies, such as PIM-1 kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a scaffold to introduce a 2,6-dimethylpyridine moiety into a target molecule. This is most efficiently achieved through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is ideal for the formation of C(sp²)-C(sp²) bonds, allowing for the synthesis of 4-aryl- and 4-heteroaryl-2,6-dimethylpyridines. These structures are common in a variety of kinase inhibitors and other therapeutic agents.
-
Sonogashira Coupling: This reaction facilitates the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 4-alkynyl-2,6-dimethylpyridines. The resulting alkyne can be a key pharmacophore itself or serve as a versatile handle for further chemical transformations, such as "click" chemistry or reduction to other functionalities.
Application in the Synthesis of PIM-1 Kinase Inhibitor Scaffolds
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and is a validated target for cancer therapy.[1] It plays a crucial role in cell survival, proliferation, and apoptosis resistance.[2][3] Many potent PIM-1 inhibitors feature a central pyridine or pyridone core.[4] The synthesis of 4-aryl-2,6-dimethylpyridine derivatives via Suzuki-Miyaura coupling of this compound provides a direct route to key intermediates for novel PIM-1 inhibitors.[5][6]
PIM-1 Signaling Pathway
The PIM-1 signaling pathway is primarily activated by the JAK/STAT pathway in response to cytokine signaling.[1][7] Once expressed, PIM-1 can phosphorylate a variety of downstream targets to promote cell survival and proliferation while inhibiting apoptosis.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in Suzuki-Miyaura and Sonogashira coupling reactions. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the synthesis of 4-aryl-2,6-dimethylpyridines.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2,6-dimethylpyridine.
Data Presentation:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various iodo-heterocycles, which can be used as a reference for optimizing reactions with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Dimethyl-4-phenylpyridine | 85-95 (expected) |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Dimethyl-4-(4-methoxyphenyl)pyridine | 80-92 (expected) |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-2,6-dimethylpyridine | 75-88 (expected) |
| 4 | 2-Thienylboronic acid | 2,6-Dimethyl-4-(thiophen-2-yl)pyridine | 70-85 (expected) |
Yields are based on analogous reactions with similar iodo-heterocycles and serve as expected outcomes.
Experimental Workflow:
Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol provides a general method for the synthesis of 4-alkynyl-2,6-dimethylpyridines.[1]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
To the stirred suspension, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-8 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2,6-dimethylpyridine.
Data Presentation:
The following table presents representative yields for the Sonogashira coupling of various iodopyridines with terminal alkynes, providing a basis for expected results with this compound.[1]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2,6-Dimethyl-4-(phenylethynyl)pyridine | 88-98 (expected) |
| 2 | 4-Ethynylanisole | 4-((4-Methoxyphenyl)ethynyl)-2,6-dimethylpyridine | 85-95 (expected) |
| 3 | 1-Hexyne | 2,6-Dimethyl-4-(hex-1-yn-1-yl)pyridine | 80-90 (expected) |
| 4 | Ethynyltrimethylsilane | 2,6-Dimethyl-4-((trimethylsilyl)ethynyl)pyridine | 82-92 (expected) |
Yields are based on analogous reactions with similar iodopyridines and serve as expected outcomes.
Experimental Workflow:
Catalytic Cycles
Suzuki-Miyaura Coupling:
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Sonogashira Coupling:
The Sonogashira coupling proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne.[8]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of pharmaceutical intermediates. Its reactivity in Suzuki-Miyaura and Sonogashira cross-coupling reactions allows for the straightforward introduction of the 2,6-dimethylpyridine scaffold into a wide range of molecules. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable intermediate in the development of novel therapeutic agents, particularly in the area of kinase inhibitor discovery.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PIM-1 contributes to the malignancy of pancreatic cancer and displays diagnostic and prognostic value - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Application of 4-Iodo-2,6-dimethylpyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Iodo-2,6-dimethylpyridine is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. Its utility stems from the presence of a reactive iodine atom at the 4-position of the pyridine ring, which allows for the facile introduction of various substituents through modern cross-coupling methodologies. The 2,6-dimethyl substitution pattern can also confer favorable metabolic stability and steric properties to the final active ingredient.
The primary application of this compound in agrochemical research is as a scaffold for the synthesis of new herbicides, fungicides, and insecticides. The pyridine moiety is a well-established pharmacophore in numerous commercial pesticides.[1][2][3] By utilizing this compound as a starting material, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds by varying the substituent at the 4-position.
Key synthetic transformations involving this compound include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or heteroaryl boronic acids or esters. This is a powerful method for creating biaryl structures, which are common in modern agrochemicals.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of pyridyl-alkyne derivatives. These structures can be valuable for probing binding pockets in target enzymes or receptors.
-
Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyridine ring, yielding 4-amino-2,6-dimethylpyridine derivatives. This is a key transformation for the synthesis of certain classes of insecticides and fungicides.
The resulting derivatives of this compound can be screened for biological activity against a range of agricultural pests, weeds, and pathogens. The quantitative data from these screenings can then be used to build QSAR models to guide further optimization of the lead compounds.[4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the synthesis of 4-aryl-2,6-dimethylpyridines, which can be screened for herbicidal, fungicidal, or insecticidal activity.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aryl-2,6-dimethylpyridine.
General Protocol for Sonogashira Coupling of this compound with Terminal Alkynes
This protocol provides a general method for synthesizing 4-alkynyl-2,6-dimethylpyridines.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired 4-alkynyl-2,6-dimethylpyridine.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the synthesis of 4-amino-2,6-dimethylpyridine derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
In a separate flask, dissolve this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%) in anhydrous toluene (10 mL).
-
Add the amine (1.2 mmol) to the toluene solution.
-
Transfer the resulting solution to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 4-amino-2,6-dimethylpyridine derivative.
Data Presentation
The following tables present hypothetical quantitative data for agrochemical candidates derived from this compound.
Table 1: Synthesis and Herbicidal Activity of 4-Aryl-2,6-dimethylpyridine Derivatives
| Compound ID | Aryl Substituent | Reaction Yield (%) | Pre-emergent Herbicidal Activity (EC₅₀, µM) vs. Avena fatua | Post-emergent Herbicidal Activity (EC₅₀, µM) vs. Amaranthus retroflexus |
| AG-DM-S1 | Phenyl | 85 | 15.2 | 25.8 |
| AG-DM-S2 | 4-Methoxyphenyl | 92 | 8.5 | 12.1 |
| AG-DM-S3 | 4-Chlorophenyl | 88 | 5.1 | 7.9 |
| AG-DM-S4 | 3,5-Difluorophenyl | 79 | 2.3 | 4.5 |
Table 2: Synthesis and Insecticidal Activity of 4-Amino-2,6-dimethylpyridine Derivatives
| Compound ID | Amine Substituent | Reaction Yield (%) | Insecticidal Activity (LC₅₀, µM) vs. Myzus persicae |
| AG-DM-B1 | Morpholino | 75 | 30.5 |
| AG-DM-B2 | Piperidino | 78 | 22.1 |
| AG-DM-B3 | N-Methylanilino | 65 | 10.8 |
| AG-DM-B4 | 4-Chloroanilino | 62 | 3.7 |
Visualizations
Caption: Experimental workflow for the synthesis and screening of agrochemicals from this compound.
Caption: Hypothetical signaling pathway showing the mode of action of a 2,6-dimethylpyridine-derived agrochemical through enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship of some pesticides [pubmed.ncbi.nlm.nih.gov]
- 5. www2.mst.dk [www2.mst.dk]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors with a 2,6-Dimethylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of kinase inhibitors centered around a 2,6-dimethylpyridine scaffold. The provided methodologies are based on published research and are intended to serve as a guide for the development of novel kinase inhibitors.
Introduction
The 2,6-dimethylpyridine scaffold is a key structural motif in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.[1] This document outlines the synthesis of a series of compounds based on a 2,6-dimethylpyridine core, their biological evaluation as PIM-1 kinase inhibitors, and their effects on cancer cell lines.
Data Presentation
The following tables summarize the biological activity of synthesized compounds with a 2,6-dimethylpyridine scaffold.
Table 1: PIM-1 Kinase Inhibitory Activity
| Compound | IC50 (nM) | Percent Inhibition (%) |
| 6 | 19.4 | 90.1 - 97.5 |
| 11 | 42.3 | 90.1 - 97.5 |
| 12 | 14.3 | 97.5 |
| 13 | 19.8 | 90.1 - 97.5 |
| Staurosporine (Control) | 16.7 | 96.8 |
Data sourced from a study on pyridine-based compounds as PIM-1 kinase inhibitors.[3]
Table 2: Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 6 | - | 5.27 |
| 11 | 0.73 | - |
| 12 | 0.5 | 6.6 |
| Doxorubicin (Control) | 2.14 | 2.48 |
Data reflects the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3]
Signaling Pathway
The synthesized compounds were evaluated for their inhibitory activity against PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis (programmed cell death). Inhibition of PIM-1 can lead to the induction of apoptosis in cancer cells, making it an attractive target for cancer therapy.
Caption: Simplified PIM-1 Kinase Signaling Pathway.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and evaluation of the 2,6-dimethylpyridine-based kinase inhibitors.
Synthesis Workflow
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 4,6-Dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)[3]
-
Reaction Setup: To a solution of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1) (1.0 mmol) in ethanol (30 mL), add potassium hydroxide (KOH) (1.5 mmol).
-
Addition of Carbon Disulfide: Add carbon disulfide (CS₂) (5 mmol) to the reaction mixture.
-
Reflux: Reflux the reaction mixture for 8 hours.
-
Acidification: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid (HCl).
-
Isolation: Filter the resulting precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product from absolute ethanol to obtain compound 2 as yellow crystals.
Protocol 2: General Procedure for S-Alkylation (Compounds 3-6)[4]
-
Reaction Setup: To a solution of compound 2 in acetone, add potassium carbonate.
-
Addition of Alkylating Agent: Add the appropriate alkylating agent (e.g., ethyl chloroacetate, benzyl chloride, allyl bromide, or amyl bromide).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture and evaporate the solvent.
-
Purification: Purify the residue by column chromatography to obtain the desired S-alkylated product.
Protocol 3: Synthesis of Amine-Coupled Products (Compounds 12-15)[4]
-
Formation of Azide (10): React 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1) with sodium nitrite (NaNO₂) and HCl at low temperature (-5 °C) to form the corresponding azide (10).[4]
-
Coupling Reaction: To a solution of the azide (10), add the desired amine (e.g., morpholine, piperidine, benzylamine, or allylamine) in the presence of triethylamine (Et₃N).[4]
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete.
-
Workup and Purification: Perform an appropriate aqueous workup and purify the crude product by column chromatography to yield the final amine-coupled products.
Protocol 4: PIM-1 Kinase Inhibitory Assay[3]
-
Assay Principle: A luminescence-based kinase assay can be used to measure the amount of ATP remaining in the solution following the kinase reaction. A decrease in ATP levels corresponds to kinase activity.
-
Materials:
-
Purified recombinant PIM-1 kinase.
-
Kinase-specific substrate peptide.
-
Synthesized inhibitor compounds.
-
ATP.
-
Kinase assay buffer.
-
Luminescent kinase assay kit (e.g., Kinase-Glo®).
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a 96-well plate, add the PIM-1 kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 5: Cell Viability (MTT) Assay[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
The 2,6-dimethylpyridine scaffold serves as a promising starting point for the development of potent kinase inhibitors, particularly targeting the PIM-1 kinase. The synthetic routes are accessible, and the resulting compounds have demonstrated significant biological activity in both enzymatic and cell-based assays. The protocols outlined in this document provide a framework for the synthesis, purification, and evaluation of novel kinase inhibitors based on this versatile chemical scaffold. Further optimization of the lead compounds could lead to the development of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
4-Iodo-2,6-dimethylpyridine: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Iodo-2,6-dimethylpyridine is a strategically important heterocyclic building block in the design and synthesis of a wide array of functional materials. The presence of a reactive iodine atom at the 4-position of the pyridine ring, flanked by two methyl groups, offers a unique combination of reactivity and structural control. The electron-rich nature of the pyridine ring and the steric influence of the ortho-methyl groups play a crucial role in directing its application in supramolecular chemistry, catalysis, and materials science. This document provides an overview of its applications, detailed experimental protocols for its utilization in key chemical transformations, and a summary of relevant quantitative data.
Applications in Functional Materials
The unique electronic and structural characteristics of the 2,6-dimethylpyridine moiety make it a valuable component in various functional materials:
-
Conjugated Polymers for Sensory Applications: The incorporation of 2,6-substituted pyridine units into conjugated polymer backbones has been shown to yield materials with interesting photoluminescent and ion-sensing properties.[1] The nitrogen atom in the pyridine ring can act as a binding site for metal ions, leading to changes in the polymer's absorption and fluorescence spectra. This makes polymers derived from this compound potential candidates for selective metal ion sensors, for example, for the detection of palladium ions.[1]
-
High-Performance Polyimides: The integration of pyridine moieties into the main chain of polyimides can enhance their thermal, mechanical, and chemical stability.[2] Polyimides synthesized from diamines containing the 2,6-dimethylpyridine core are expected to exhibit good solubility in organic solvents and excellent film-forming capabilities, making them suitable for applications in electronics and aerospace industries.[2][3]
-
Ligands for Catalysis and Metal-Organic Frameworks (MOFs): Bipyridine and terpyridine derivatives are fundamental ligands in coordination chemistry, used in the construction of catalysts and MOFs.[4][5] this compound serves as a key precursor for the synthesis of symmetrically and asymmetrically substituted bipyridine ligands through homocoupling or cross-coupling reactions.[6][7][8] These ligands can then be used to create novel metal complexes with tailored catalytic activities or to build porous MOFs for gas storage and separation.
-
Intermediates in Drug Discovery: The pyridine scaffold is a common motif in many biologically active compounds. The ability to functionalize the 4-position of the 2,6-dimethylpyridine core via cross-coupling reactions allows for the generation of diverse molecular libraries for drug discovery programs.[9][10][11] For instance, it can be used in the synthesis of corticotropin-releasing factor receptor antagonists.[12]
Key Synthetic Transformations and Protocols
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are the primary methods for its incorporation into larger molecular and macromolecular structures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid/ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the copper(I) salt (0.02-0.10 equiv.).
-
Add the anhydrous solvent and the base (2.0-3.0 equiv.).
-
To the stirred mixture, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
Quantitative Data
The following tables summarize representative reaction conditions and yields for Suzuki and Sonogashira couplings of iodo-pyridines and related aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Adapted from[13] |
| 2 | 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 88 | Adapted from[14] |
| 3 | 4-Iodopyridine | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 92 | Adapted from[15] |
| 4 | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol | 120 (MW) | 0.5 | 100 | [13] |
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | TEA | THF | RT | 2 | 95 | Adapted from[16] |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | 2 | Dabco | Acetonitrile | RT | 10 | >99 | [17] |
| 3 | 2-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | 24 | >99 | [18] |
| 4 | 4-Iodoanisole | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | TEA | DMF | 60 | 6 | 91 | Adapted from[16] |
Conclusion
This compound is a valuable and versatile building block with significant potential in the development of advanced functional materials. Its utility in forming carbon-carbon bonds through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions allows for the systematic design and synthesis of novel polymers, ligands for catalysis, and complex organic molecules for pharmaceutical applications. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
- 1. 2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 10. Drug discovery | DNDi [dndi.org]
- 11. mdpi.com [mdpi.com]
- 12. Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Coupling with 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the carbon-nitrogen (C-N) cross-coupling reaction of 4-iodo-2,6-dimethylpyridine with various amines. This transformation is a cornerstone in medicinal chemistry and materials science for the synthesis of novel pyridine derivatives.
Introduction
The formation of C-N bonds is a fundamental transformation in organic synthesis, enabling the construction of molecules with diverse biological and physical properties. The coupling of amines with aryl halides, such as this compound, is a powerful method for accessing substituted aminopyridines, which are prevalent scaffolds in pharmaceuticals and functional materials. Two of the most robust and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions.[1] The Ullmann condensation, a copper-catalyzed reaction, offers a cost-effective alternative, particularly for large-scale syntheses, though it sometimes requires higher reaction temperatures.[2] The choice between these methods often depends on the specific substrates, desired scale, and available resources.
This application note details experimental procedures for both Palladium and Copper-catalyzed C-N coupling of this compound, providing researchers with the necessary information to select and perform the optimal reaction for their specific needs.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and yields for the C-N coupling of this compound with a representative amine, aniline, using both Palladium and Copper-based catalytic systems. This data is compiled from analogous reactions in the literature and serves as a guide for reaction optimization.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst | Pd(OAc)₂ | CuI |
| Ligand | Xantphos | 1,10-Phenanthroline |
| Base | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene | DMF |
| Temperature (°C) | 100-110 | 120-140 |
| Reaction Time (h) | 12-24 | 24-48 |
| Catalyst Loading (mol%) | 1-5 | 5-10 |
| Ligand Loading (mol%) | 2-10 | 10-20 |
| Typical Yield (%) | 75-95 | 60-85 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the Palladium-catalyzed C-N coupling of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the Copper-catalyzed C-N coupling of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the C-N coupling of this compound.
Caption: General workflow for C-N coupling of this compound.
Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for Ullmann condensation.
References
Application Notes and Protocols for the Reaction of 4-Iodo-2,6-dimethylpyridine with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Negishi cross-coupling reaction between 4-iodo-2,6-dimethylpyridine and various organozinc reagents. This palladium-catalyzed carbon-carbon bond formation is a powerful tool for the synthesis of 4-substituted-2,6-dimethylpyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols outlined herein are designed to be detailed and reproducible for laboratory applications.
Introduction
The Negishi cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the coupling of substrates with sensitive functionalities that might not be compatible with other organometallic reagents.[1]
The 2,6-dimethylpyridine (lutidine) core is a prevalent motif in many biologically active compounds and functional materials. The introduction of various substituents at the 4-position of this scaffold allows for the fine-tuning of its chemical and physical properties. The reaction of this compound with organozinc reagents provides a direct and efficient route to a diverse range of 4-aryl, 4-alkyl, and 4-benzyl-2,6-dimethylpyridines.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium(II) complex, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following tables summarize the reaction conditions and yields for the Negishi coupling of this compound with various organozinc reagents, based on representative literature.
Table 1: Reaction of this compound with Arylzinc Reagents
| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 85 |
| 2 | 4-Tolylzinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 8 | 92 |
| 3 | 4-Methoxyphenylzinc chloride | PdCl₂(dppf) (3) | - | Toluene | 100 | 6 | 88 |
| 4 | 2-Thienylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 78 |
Table 2: Reaction of this compound with Alkyl and Benzylzinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 18 | 75 |
| 2 | Isopropylzinc bromide | PdCl₂(dppf) (3) | - | THF | 65 | 12 | 68 |
| 3 | Benzylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 10 | 90 |
| 4 | Cyclopropylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 82 |
Experimental Protocols
Protocol 1: Preparation of Organozinc Reagents
This protocol describes the in situ preparation of organozinc reagents from the corresponding organic halides.
A. Preparation of Arylzinc Halides via Lithium-Halogen Exchange followed by Transmetalation
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is used. All glassware should be oven-dried and cooled under a stream of argon.
-
Procedure:
-
To the flask, add the aryl halide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Transfer the zinc chloride solution to the aryllithium solution via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc halide is used directly in the cross-coupling reaction.
-
B. Preparation of Alkylzinc Halides via Oxidative Addition to Zinc Metal
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an argon atmosphere is used.
-
Procedure:
-
Activate zinc dust (1.5 eq) by stirring with a catalytic amount of 1,2-dibromoethane in anhydrous THF at 60 °C for 30 minutes, followed by the addition of chlorotrimethylsilane.
-
To the activated zinc suspension, add a solution of the alkyl halide (1.0 eq) in anhydrous THF dropwise.
-
The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust. The resulting solution is used directly.
-
Protocol 2: General Procedure for the Negishi Cross-Coupling Reaction
-
Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere is used.
-
Procedure:
-
To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
To this mixture, add the freshly prepared solution of the organozinc reagent (1.2-1.5 eq) via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for Copper-Free Sonogashira Reaction of 4-Iodo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the copper-free Sonogashira reaction with the sterically hindered substrate, 4-iodo-2,6-dimethylpyridine. The absence of a copper co-catalyst is advantageous in pharmaceutical and materials science applications as it prevents the formation of alkyne homocoupling byproducts and simplifies purification by eliminating concerns of residual copper contamination.[1][2][3]
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4][5] The traditional protocol utilizes a palladium catalyst and a copper(I) co-catalyst. However, the copper-free variant has gained significant traction to circumvent issues such as the formation of Glaser-type oxidative homocoupling of alkynes and the toxicity of copper, which is particularly crucial in drug development.[1][2]
The reaction involving sterically hindered substrates like this compound presents a synthetic challenge. The methyl groups flanking the iodine atom impede the approach of the bulky palladium catalyst, potentially slowing down or inhibiting the reaction. To overcome this, specific catalytic systems employing bulky, electron-rich phosphine ligands or specialized palladium precatalysts have been developed to facilitate the coupling with such challenging substrates.[2]
Key Reaction Parameters for Sterically Hindered Substrates
Successful copper-free Sonogashira coupling of this compound hinges on the careful selection of the following components:
-
Palladium Precatalyst and Ligand: The use of air-stable palladium precatalysts complexed with bulky, electron-rich phosphine ligands is often crucial. These ligands stabilize the catalytically active monoligated Pd(0) species and facilitate the oxidative addition step with the sterically hindered aryl iodide.
-
Base: A suitable base is required to deprotonate the terminal alkyne, forming the palladium acetylide intermediate. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent must be capable of dissolving all reaction components and is often a polar aprotic solvent. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for the copper-free Sonogashira reaction of sterically hindered aryl iodides with various terminal alkynes. While specific data for this compound is limited in the literature, the data for analogous sterically hindered substrates, such as 2,4,6-trimethylphenyl iodide, provide a strong predictive framework for reaction success.
Table 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Iodide with Various Alkynes
| Entry | Aryl Iodide | Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-trimethylphenyl iodide | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 2-MeTHF | RT | 48 | ~72[4] |
| 2 | Aryl Iodide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2-24 | 52-97[2] |
| 3 | Aryl Iodide | Terminal Alkyne | Pd NPs/wood (3.3) | - | Cs₂CO₃ | DMF | 25 | - | Satisfactory to high[1] |
Note: The data presented is compiled from reactions with sterically hindered aryl iodides and serves as a guideline for the reaction of this compound.
Experimental Protocols
The following are detailed methodologies for performing the copper-free Sonogashira reaction with a sterically hindered aryl iodide like this compound.
Protocol 1: General Procedure using a Palladium Precatalyst with a Bulky Phosphine Ligand
This protocol is adapted from methodologies successful for other sterically hindered aryl iodides.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.5 - 2.5 mol%)
-
cataCXium® A (1.0 - 5.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 2-methyltetrahydrofuran (2-MeTHF)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or the specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Room-Temperature Coupling using an Air-Stable Monoligated Palladium Precatalyst
This protocol utilizes a highly active and air-stable precatalyst, which is advantageous for its ease of handling.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous and degassed dimethyl sulfoxide (DMSO)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the [DTBNpP]Pd(crotyl)Cl precatalyst to a dry Schlenk flask.
-
Remove the flask from the glovebox and add this compound and a stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed DMSO via syringe, followed by the base (TMP) and the terminal alkyne.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of the Copper-Free Sonogashira Reaction
Caption: Catalytic cycle for the copper-free Sonogashira reaction.
Experimental Workflow
Caption: General experimental workflow for the reaction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving low yield in Suzuki coupling of 4-Iodo-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 4-iodo-2,6-dimethylpyridine.
Troubleshooting Guide: Improving Low Yields in the Suzuki Coupling of this compound
Low yields in the Suzuki coupling of sterically hindered substrates such as this compound are a common challenge. The steric hindrance from the two methyl groups flanking the iodine atom can impede key steps in the catalytic cycle. The following guide provides a structured approach to troubleshoot and optimize your reaction.
dot
Caption: Troubleshooting workflow for low-yield Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes?
A1: Low or no product formation with this substrate is typically due to its steric hindrance, which can affect several stages of the catalytic cycle. The primary causes include:
-
Inefficient Oxidative Addition: While the C-I bond is reactive, the flanking methyl groups can sterically hinder the approach of the palladium(0) catalyst.
-
Slow Transmetalation: The base might not be effective enough to activate the boronic acid for transmetalation with the sterically encumbered palladium(II) complex.
-
Difficult Reductive Elimination: The steric bulk on the palladium(II) intermediate can make the final bond-forming step challenging.[1]
-
Catalyst Inactivation: The palladium catalyst can be rendered inactive by exposure to oxygen.[2]
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in solvents and other reagents can inhibit the reaction.[2]
Q2: Which ligands are recommended for the Suzuki coupling of sterically hindered substrates like this compound?
A2: For sterically hindered substrates, bulky and electron-rich phosphine ligands are highly recommended as they can stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[3] Buchwald ligands are particularly effective.[4] Consider screening ligands such as:
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [3]
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [5]
-
Tri-tert-butylphosphine (P(t-Bu)₃)
N-heterocyclic carbenes (NHCs) can also be highly effective catalysts for coupling sterically hindered substrates.[6]
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7] The choice of base can significantly impact the reaction yield. For sterically hindered couplings, common choices include:
-
Potassium Phosphate (K₃PO₄): Often a very effective base in these reactions.[8]
-
Cesium Carbonate (Cs₂CO₃): A strong and often effective base.[9]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective option.[10] The solubility of the base is important, and often a mixed solvent system including water is used to facilitate its action.[11]
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[12] To mitigate this:
-
Use a Milder Base: Strong bases can sometimes promote this side reaction. Consider using KF or a weaker carbonate.
-
Use Anhydrous Conditions: Water can be a proton source for this side reaction.[12]
-
Switch to a Boronate Ester: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can release the active species slowly, minimizing decomposition.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[12]
Q5: How critical is maintaining an inert atmosphere?
A5: It is absolutely critical. The active palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2] Ensure that all solvents are thoroughly degassed and that the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[11]
Data Presentation: Optimization of Reaction Conditions for Sterically Hindered Substrates
The following table summarizes typical conditions screened for Suzuki couplings of sterically hindered aryl halides, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High | [8] |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄·H₂O (3) | Dioxane | 100 | >99 | [13] |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | Good | [14] |
| 4 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | Good | [15] |
| 5 | Pd(OAc)₂ (0.5-1) | AntPhos (1-2) | K₃PO₄ (3) | Toluene | 110 | High | [16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Iodide using a Buchwald Ligand
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
This compound
-
Arylboronic acid
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium source (e.g., 1-2 mol%), the bulky phosphine ligand (e.g., 2-4 mol%), the base (e.g., K₃PO₄, 2-3 equivalents), and the arylboronic acid (1.2-1.5 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[11]
-
Under a positive pressure of the inert gas, add this compound (1 equivalent) followed by the degassed solvent via syringe.[11]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of homocoupling side products in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira coupling where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1] This undesired reaction consumes the alkyne starting material, which can lead to reduced yields of the desired cross-coupled product and complicate purification.[2]
Q2: What are the primary causes of homocoupling?
A2: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][3]
Q3: How can I prevent or minimize homocoupling in my Sonogashira reaction?
A3: Several strategies can be employed to suppress homocoupling:
-
Exclude Oxygen: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, especially when a copper co-catalyst is used.[1][2]
-
Utilize Copper-Free Protocols: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][2][3]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[1]
-
Use a Reducing Atmosphere: An atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the homocoupling side product to about 2%.[4]
Q4: Can the choice of ligand on the palladium catalyst affect the extent of homocoupling?
A4: Yes, the choice of phosphine ligand can significantly influence the reaction outcome. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[5] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.
Q5: How do the base and solvent impact homocoupling?
A5: The base and solvent system is critical. While a base is necessary to neutralize the hydrogen halide byproduct, the type and amount can influence side reactions.[2] Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[2] The solvent must be appropriate for all reaction components, and its polarity can affect catalyst stability and activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| High percentage of homocoupled diyne product | 1. Presence of oxygen.[1][2] 2. High concentration of copper(I) co-catalyst. 3. Low reactivity of the aryl/vinyl halide. | 1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk line techniques or a glovebox.[6] 2. Reduce the amount of copper(I) salt or switch to a copper-free protocol.[2] 3. Increase reaction temperature or screen different palladium catalysts/ligands to improve the rate of cross-coupling.[2] |
| Low or no yield of the desired product | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Unsuitable base or solvent. | 1. Use a fresh, high-purity palladium catalyst and ligand. 2. Choose a solvent system that ensures all components are in solution. 3. Screen different bases (e.g., organic amines, inorganic carbonates) and solvents. |
| Formation of multiple unidentified side products | 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents. | 1. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst. 2. Lower the reaction temperature. 3. Carefully check the molar ratios of the aryl halide, alkyne, catalyst, and base. |
Data Presentation
Table 1: Effect of Reaction Atmosphere on Homocoupling
| Entry | Atmosphere | Homocoupling Product Yield (%) | Desired Product Yield (%) | Reference |
| 1 | Air | High | Low | [4][7] |
| 2 | Nitrogen/Argon | Reduced | Increased | [1][2] |
| 3 | N₂/H₂ or Ar/H₂ | ~2% | Very Good | [4] |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions
| Entry | Condition | Key Feature | Homocoupling Potential | Typical Substrates | Reference |
| 1 | Standard Sonogashira (with CuI) | Faster reaction rates for many substrates. | High, especially in the presence of O₂. | Aryl iodides and reactive aryl bromides. | [3][7] |
| 2 | Copper-Free Sonogashira | Avoids Glaser-Hay homocoupling. | Very low to none. | Aryl bromides, chlorides, and substrates with copper-coordinating functional groups. | [1][3][8] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.
1. Degassing:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
2. Inert Atmosphere:
-
Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
3. Solvent and Base Addition:
-
Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.
4. Reaction:
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides (e.g., bromides), the temperature may need to be increased to 40-60 °C.
5. Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.
1. Reagent Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
2. Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
3. Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Visualizations
Caption: Competing pathways in Sonogashira reactions.
Caption: Troubleshooting workflow for excessive homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
preventing dehalogenation of 4-Iodo-2,6-dimethylpyridine in Pd catalysis
Topic: Preventing Dehalogenation of 4-Iodo-2,6-dimethylpyridine
This guide is intended for researchers, scientists, and drug development professionals encountering the undesired side reaction of dehalogenation, specifically hydrodehalogenation, during palladium-catalyzed cross-coupling reactions involving this compound. The steric hindrance from the two methyl groups adjacent to the pyridine nitrogen makes this substrate particularly susceptible to side reactions, including the replacement of the iodine atom with hydrogen.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions with this compound?
A1: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2,6-lutidine as a byproduct.[1][2][3] This reduces the yield of the desired coupled product and complicates purification.
Q2: What are the primary causes of dehalogenation for this specific substrate?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] The steric hindrance from the ortho-methyl groups on the pyridine ring can slow down the desired cross-coupling reaction, allowing the competing dehalogenation pathway to become more prominent. Sources of the hydride can include bases, solvents (like DMF or alcohols), and even trace impurities in reagents.[1][3][4]
Q3: How does the choice of palladium catalyst and ligand affect dehalogenation?
A3: The ligand plays a critical role. Bulky, electron-rich phosphine ligands are highly recommended.[1][3][5] These ligands promote the desired reductive elimination step to form the product, which can outcompete the dehalogenation pathway.[3] For sterically hindered substrates like this compound, ligands such as XPhos, SPhos, and RuPhos often yield good results.[3]
Q4: Which bases are best to minimize dehalogenation?
A4: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes be a source of hydrides, leading to dehalogenation.[3][6] It is often better to use weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3][5]
Q5: Can the solvent choice influence the extent of dehalogenation?
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
-
Symptoms: Low yield of the desired biaryl product, with 2,6-lutidine being a major byproduct.
-
Possible Causes & Solutions:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[1][3] | These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step for hindered substrates, thus outcompeting the dehalogenation pathway.[3] |
| Base | Switch from strong alkoxide bases to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1][3][5] | This minimizes the formation of Pd-H species that can arise from the base. |
| Solvent | Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane.[4][9] | Avoids solvents that can act as a hydride source. |
| Temperature | Lower the reaction temperature.[1][10] | Higher temperatures can sometimes favor the dehalogenation pathway. |
| Water Content | For some Suzuki-Miyaura couplings, a small amount of water can be beneficial when using inorganic bases.[5] | This needs to be carefully optimized, as excess water can promote dehalogenation. |
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
-
Symptoms: The primary byproduct is 2,6-lutidine, with unreacted amine and starting this compound also present. Low conversion to the desired 4-amino-2,6-dimethylpyridine.
-
Possible Causes & Solutions:
| Parameter | Recommendation | Rationale |
| Ligand | Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which are effective in promoting C-N bond formation.[2] | These ligands are designed to facilitate the coupling of sterically demanding substrates.[11] |
| Base | A strong, non-nucleophilic base is often required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are common choices.[2] | While strong bases can be a hydride source, they are often necessary for the amination reaction to proceed. Careful optimization is key. |
| Catalyst Loading | Try reducing the catalyst loading to 1-2 mol%.[2] | In some cases, higher catalyst loading can lead to more side reactions. |
| Reaction Time & Temperature | Monitor the reaction closely and try to run it at the lowest temperature that allows for a reasonable reaction rate. | Minimizes thermal decomposition and side reactions. |
Issue 3: Dehalogenation in Sonogashira Coupling
-
Symptoms: Formation of 2,6-lutidine and homocoupling of the alkyne (Glaser coupling) are observed, with low yield of the desired alkynylated pyridine.
-
Possible Causes & Solutions:
| Parameter | Recommendation | Rationale |
| Base | Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common but can be a source of hydrides. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[4] | This can reduce the formation of Pd-H species. |
| Copper Co-catalyst | Ensure the copper(I) source (e.g., CuI) is fresh and added under inert conditions. The presence of a copper co-catalyst is standard and generally helps prevent side reactions.[4] | The copper co-catalyst facilitates the desired coupling pathway. |
| Solvent | Solvents like acetonitrile (ACN) have been observed in some cases to favor dehalogenation. Screening other solvents like THF or DMF might be beneficial.[4] | The solvent can influence the relative rates of the competing reaction pathways. |
| Temperature | Run the reaction at the lowest possible temperature that still allows for efficient coupling.[4] | This can help to minimize side reactions like dehalogenation and homocoupling. |
Data on Ligand and Base Effects in Suzuki-Miyaura Coupling
The following table illustrates the impact of ligand and base selection on the yield of the coupled product versus the dehalogenated byproduct for a representative aryl bromide. While not specific to this compound, the trends are highly relevant.
| Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Ligand | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | dppf | 65 | 30 |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | SPhos | 85 | 10 |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | XPhos | 95 | <5 |
| 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | XPhos | 92 | <5 |
| Data is illustrative and compiled from various sources. Actual yields may vary.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol is optimized to reduce the dehalogenation of this compound.
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable bulky biaryl phosphine ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[3]
-
Addition of Reactants: Add this compound (1.0 eq) and the boronic acid or ester coupling partner (1.2 - 1.5 eq) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography on silica gel.
Visualizations
Catalytic Cycle and Competing Dehalogenation Pathway
Caption: Palladium-catalyzed cross-coupling cycle with the competing hydrodehalogenation pathway.
Troubleshooting Workflow for Dehalogenation
Caption: A step-by-step workflow for troubleshooting dehalogenation in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Generated Palladium Nanoparticles for Catalytic Dehalogenation of Aryl Halides and Deboronation of Arylboronic acids | Semantic Scholar [semanticscholar.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-Substituted-2,6-Dimethylpyridine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-substituted-2,6-dimethylpyridine products.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of 4-substituted-2,6-dimethylpyridine products, presented in a question-and-answer format.
Recrystallization
Question: My crude product fails to crystallize from the chosen solvent system. What are the likely causes and solutions?
Answer: Failure to crystallize is a common issue that can often be resolved by addressing the following points:
-
Solvent Selection: The choice of solvent is critical. For pyridine derivatives, which are generally polar, polar solvents are often required. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. It is advisable to perform small-scale solubility tests with various solvents to identify a suitable one.
-
Supersaturation: The solution might be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.
-
Seeding: Introducing a "seed crystal" of the pure compound can initiate crystallization.
-
Concentration: The most common reason for crystallization failure is using an excessive amount of solvent. Gently heating the solution to evaporate some of the solvent will increase the concentration of the compound and promote crystallization upon cooling.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath if necessary.
Question: My product "oils out" during recrystallization instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present. To address this:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool at a much slower rate.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. In a mixed solvent system, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Purify Further: The presence of impurities can depress the melting point and promote oiling. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization again.
Column Chromatography
Question: My 4-substituted-2,6-dimethylpyridine streaks or "tails" on the silica gel column. What is causing this and how can I fix it?
Answer: Tailing is a common problem when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Use of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as deactivated silica gel or alumina.
-
Solvent System Optimization: Ensure your compound is sufficiently soluble in the mobile phase. Poor solubility can also contribute to tailing.
Question: I am not getting good separation between my product and a closely-related impurity. What can I do?
Answer: Achieving good separation of isomers or compounds with similar polarities can be challenging.
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Gradient Elution: Employing a solvent gradient, where the polarity of the eluent is gradually increased during the chromatography run, can significantly improve the separation of compounds with different polarities.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than standard column chromatography. Reversed-phase (C18) columns are commonly used for the analysis of pyridine derivatives.[1]
Acid-Base Extraction
Question: The yield of my purified product after acid-base extraction is low. What are the potential reasons for this loss?
Answer: Low recovery can result from several factors during the extraction process:
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous phase is sufficiently low (typically pH < 2) during the acid wash to fully protonate the basic pyridine and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently high (typically pH > 9) during basification to fully deprotonate the pyridinium salt and allow its extraction back into the organic phase.
-
Insufficient Number of Extractions: Perform multiple extractions (at least 3) at each step to ensure complete transfer of the compound between the aqueous and organic layers.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Data Presentation
The following tables summarize quantitative data for the purification of various 4-substituted-2,6-dimethylpyridine derivatives.
| Compound | Purification Method | Crude Purity | Final Purity | Yield (%) | Reference |
| 4-Aryl-2,6-di(pyren-1-yl)pyridines | Recrystallization | Not Reported | High | 68-86 | [2] |
| 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine | Recrystallization | Not Reported | High | 37.8 | [3] |
| 4-Nitro-3,5-dimethylpyridine-N-oxide | Recrystallization | Not Reported | 97.21% (HPLC) | 89.66 | [4] |
| Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Impurity) | Recrystallization | Not Reported | High | Not Reported | [5] |
| Compound | HPLC Column | Mobile Phase | Detection Wavelength (nm) | Reference |
| 6-Ethyl-2,3-dimethylpyridine | J'Sphere ODS-H80 | Gradient elution with Mobile Phase A and Mobile Phase B | 220 | [1] |
| 4-Nitro-3,5-dimethylpyridine-N-oxide | Not Specified | Not Specified | Not Specified | [4] |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | Not Specified | Not Specified | Not Specified | [6] |
| Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of 4-Aryl-2,6-di(pyren-1-yl)pyridines[2]
-
Dissolution: Dissolve the crude 4-aryl-2,6-di(pyren-1-yl)pyridine product in a minimum amount of hot dimethyl sulfoxide (DMSO).
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Crystals of the purified product will form upon cooling.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography[7]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. For basic compounds like 4-substituted-2,6-dimethylpyridines, it is recommended to add 0.5-1% triethylamine to the eluent to prevent tailing.
-
Column Packing: Pack a glass column with the silica slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity of the eluent based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent and triethylamine from the combined pure fractions under reduced pressure. High vacuum may be required to remove all traces of triethylamine.
Protocol 3: General Procedure for Acid-Base Extraction[7]
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it with 1 M hydrochloric acid (HCl) (3 x 50 mL). The basic pyridine will move into the aqueous layer as its hydrochloride salt.
-
Organic Wash: Keep the combined acidic aqueous layers. Wash this aqueous layer with the same organic solvent (1 x 30 mL) to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a 3 M sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) while stirring until the pH is > 9. Ensure the solution remains cold during this process.
-
Product Extraction: Extract the now free-basic pyridine from the aqueous layer using the original organic solvent (e.g., dichloromethane) (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of 4-substituted-2,6-dimethylpyridines.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting logic for column chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. echemcom.com [echemcom.com]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Reactions of 4-Iodopyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki reactions involving 4-iodopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 4-iodopyridines, offering potential causes and solutions.
Question: Why is my Suzuki reaction with 4-iodopyridine resulting in a low yield?
Answer: Low yields in Suzuki reactions with 4-iodopyridines can stem from several factors:
-
Inefficient Base: The choice of base is critical. While inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) might be required for specific substrates. The base's strength and solubility can significantly impact the reaction rate and overall yield.
-
Inappropriate Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the catalytic cycle. A combination of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or DMSO) with water is often effective. The ratio of these solvents may need optimization.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions. Ensuring an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent catalyst oxidation. The choice of phosphine ligand is also important for stabilizing the catalyst.
-
Side Reactions: Competing reactions, such as dehalogenation of the 4-iodopyridine or homocoupling of the boronic acid, can reduce the yield of the desired product.
Question: How can I minimize the dehalogenation of my 4-iodopyridine starting material?
Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction. To minimize it:
-
Use a Milder Base: Strong bases can sometimes promote dehalogenation. Consider using a weaker base like NaHCO₃ or K₃PO₄.
-
Optimize Reaction Temperature: Higher temperatures can sometimes lead to increased dehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Choose the Right Ligand: Electron-rich and bulky phosphine ligands can sometimes suppress dehalogenation by promoting the desired cross-coupling reaction.
Question: What should I do if my starting materials are not fully consumed?
Answer: Incomplete conversion can be addressed by:
-
Increasing Catalyst Loading: A slight increase in the palladium catalyst and/or ligand concentration might be necessary.
-
Extending Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present.
-
Increasing Temperature: If lower temperatures were initially used to minimize side reactions, a moderate increase in temperature could drive the reaction to completion.
-
Checking Reagent Quality: Ensure the boronic acid is not degraded and that the solvents are anhydrous (if required by the specific protocol).
Frequently Asked Questions (FAQs)
What is the best base for the Suzuki coupling of 4-iodopyridines?
There is no single "best" base, as the optimal choice depends on the specific boronic acid and other reaction conditions. However, a common starting point is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For more sensitive substrates, potassium phosphate (K₃PO₄) can be effective.
What is a suitable solvent system for this reaction?
A mixture of an organic solvent and water is typically used. Common combinations include:
-
Toluene/Water
-
Dioxane/Water
-
DMF/Water
-
Acetonitrile/Water
The ratio of the organic solvent to water often requires optimization.
Which palladium catalyst and ligand should I use?
A standard catalyst system is Pd(PPh₃)₄. Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃, SPhos, or XPhos is often employed. The choice of ligand can significantly influence the reaction's success.
Quantitative Data on Base and Solvent Effects
The following table summarizes the impact of different bases and solvents on the yield of a model Suzuki reaction between 4-iodopyridine and phenylboronic acid.
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| K₃PO₄ | Acetonitrile/H₂O (3:1) | 80 | 16 | 88 |
| NaHCO₃ | DMF/H₂O (5:1) | 100 | 12 | 75 |
| Triethylamine | THF | 65 | 24 | 60 |
Note: The data presented here is a representative summary from various sources and should be used as a guideline for optimization.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 4-iodopyridine with a generic arylboronic acid.
Materials:
-
4-Iodopyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-iodopyridine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the solvent system via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the base and solvent for a Suzuki reaction of 4-iodopyridine.
Caption: Workflow for optimizing base and solvent in Suzuki reactions.
Technical Support Center: Catalyst Deactivation in Cross-Coupling with 4-Iodo-2,6-dimethylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions with 4-iodo-2,6-dimethylpyridine. The steric hindrance from the two methyl groups flanking the pyridine nitrogen, combined with the coordinating nature of the nitrogen itself, presents unique challenges that can lead to catalyst deactivation and low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty arises from a combination of steric hindrance and catalyst inhibition. The two methyl groups at the 2 and 6 positions sterically hinder the approach of the palladium catalyst to the C-I bond for oxidative addition. Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, forming inactive catalyst complexes and effectively poisoning the catalyst. This is a well-known issue often referred to as the "2-pyridyl problem".[1]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion of the starting material, even after extended reaction times.
-
Formation of palladium black , which is precipitated, inactive palladium metal.
-
Stalled reaction progress , where the reaction starts but does not proceed to completion.
-
Formation of side products , such as the dehalogenated starting material (2,6-dimethylpyridine) or homocoupled products.
Q3: How can I minimize catalyst poisoning by the pyridine nitrogen?
A3: The most effective strategy is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands coordinate strongly to the palladium center, sterically shielding it and discouraging the binding of the pyridine nitrogen. This helps to maintain the catalytic activity throughout the reaction.
Q4: What is the general reactivity order of aryl halides in these cross-coupling reactions, and why can aryl iodides sometimes be problematic?
A4: Typically, the reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl. However, in some cases, particularly in Buchwald-Hartwig aminations, aryl iodides can be challenging. The iodide anion generated during the reaction can form stable, unreactive palladium-iodide dimer complexes, which can slow down or inhibit the catalytic cycle.[2][3]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
If you observe minimal or no consumption of your starting material, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Catalyst Poisoning | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to sterically hinder pyridine coordination. |
| Inefficient Oxidative Addition | Increase the reaction temperature in 10-20 °C increments. Ensure your palladium source is active; consider using a pre-catalyst. |
| Poor Ligand Choice | Screen a variety of bulky, electron-rich phosphine ligands. The optimal ligand can be highly substrate-dependent. |
| Inappropriate Base | The choice of base is critical. For Suzuki-Miyaura reactions, screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvents for these reactions include toluene, dioxane, and THF. |
Issue 2: Formation of Significant Side Products
The appearance of undesired products indicates competing reaction pathways that need to be suppressed.
| Side Product | Potential Cause | Recommended Action |
| 2,6-Dimethylpyridine (Hydrodehalogenation) | Presence of protic impurities or formation of palladium hydride species. | Ensure all reagents and solvents are anhydrous. A screen of different bases and anhydrous solvent systems may be necessary. Lowering the reaction temperature can also help. |
| Homocoupling of Boronic Acid/Ester | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Biaryl Byproduct from Ligand | Phenyl group transfer from phosphine ligands (e.g., PPh₃) to the product. | Use trialkylphosphine ligands or specialized biaryl phosphine ligands that are less prone to this side reaction. |
Quantitative Data from Analogous Systems
While specific data for this compound is scarce in the literature, the following tables provide a summary of reaction conditions and yields for the cross-coupling of sterically hindered or electronically challenging halo-pyridines, which can serve as a valuable starting point for optimization.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Hindered/Deactivated Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | NaOEt | Benzene | 80 | 2 | 80 | Coupling of phenylboronic acid with bromobenzene.[5] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88-96 | For various arylboronic acids with polyhalogenated pyridines. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 | For various arylboronic acids with polyhalogenated pyridines. |
| Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ | H₂O/ACN | 37 | 28 | 86-94 | DNA-compatible coupling of aryl iodides.[6] |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Hindered/Deactivated Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 2-27 | 68-99 | Coupling of various amines with aryl bromides. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-100 | 2-24 | 75-98 | Broad scope for amination of aryl chlorides and bromides. |
| Pd(OAc)₂ (1) | RuPhos (1.5) | K₃PO₄ | Dioxane | 100 | 24 | 80-95 | For coupling of secondary amines with aryl chlorides. |
| Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 0.17 | >90 | Microwave-assisted amination in the estrone series.[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos, or a pre-catalyst at 1-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the base (1.2-1.5 equiv), and this compound (1.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the degassed solvent, followed by the amine (1.1-1.2 equiv).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Primary pathway for catalyst deactivation in cross-coupling with this compound.
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in 4-Iodo-2,6-dimethylpyridine reactions by LC-MS
Technical Support Center: 4-Iodo-2,6-dimethylpyridine Reactions
Welcome to the technical support center for identifying byproducts in reactions involving this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts expected in cross-coupling reactions with this compound?
A1: In typical cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), several classes of byproducts can form. The most common include:
-
De-iodination/Protonolysis: Replacement of the iodine atom with a hydrogen, yielding 2,6-lutidine. This can occur if the catalytic cycle is inefficient or if there are sources of protons in the reaction mixture.
-
Homocoupling: Reaction of two molecules of the starting this compound (Ullmann-type coupling) or two molecules of the coupling partner (e.g., boronic acid in a Suzuki reaction).
-
Hydrolysis of Coupling Partner: For instance, in a Suzuki reaction, the boronic acid can be hydrolyzed back to the corresponding arene.
-
Incomplete Reaction: Unreacted starting material (this compound) is often present.
-
Solvent Adducts or Degradation Products: Depending on the reaction conditions (e.g., high temperature), the solvent or ligands may degrade or form adducts with the reactants or catalyst.
Q2: Why am I seeing multiple unexpected peaks in my LC-MS chromatogram after my reaction?
A2: Multiple unexpected peaks can arise from several sources. Beyond the expected byproducts listed above, other possibilities include the formation of regioisomers, polymeric materials from intermolecular reactions, or degradation of sensitive starting materials or products.[1] Contamination from solvents, reagents, or previous samples can also introduce extraneous peaks.[2][3] It is crucial to run a blank injection (solvent only) to identify system-related peaks.[3]
Q3: How can mass spectrometry help identify an unknown byproduct?
A3: Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, which directly relates to the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula. Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the ion of interest to produce a characteristic fragmentation pattern.[4] This pattern, like a fingerprint, can be used to elucidate the structure of the unknown compound by comparing it to known fragmentation behaviors of different chemical classes.[5][6]
LC-MS Troubleshooting Guide
This section addresses specific issues encountered during the LC-MS analysis of this compound reaction mixtures.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or degradation.[2] 2. Mismatch between injection solvent and mobile phase.[7] 3. Column overload (injecting too much sample). 4. Presence of secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the initial mobile phase. 3. Dilute the sample or reduce the injection volume. 4. Modify the mobile phase pH or add a competing agent. |
| Low or No Signal for Expected Product | 1. Ion suppression due to matrix effects or mobile phase additives.[8][9] 2. The compound is not ionizing under the chosen MS conditions (ESI, APCI). 3. Incorrect MS settings (e.g., temperatures, gas flows).[8] 4. The compound has poor solubility or has precipitated. | 1. Improve sample cleanup, dilute the sample, or modify the chromatographic gradient to better separate the analyte from interfering species. 2. Try a different ionization source or switch polarity (positive/negative). 3. Optimize ion source parameters and perform an MS tune.[8] 4. Prepare a fresh sample in an appropriate solvent. |
| High Baseline Noise or Contamination Peaks | 1. Contaminated mobile phase, solvents, or additives.[3] 2. Carryover from a previous injection.[2] 3. Contaminated ion source or mass spectrometer optics. 4. Column bleed. | 1. Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.[3] 2. Implement a robust needle wash protocol and inject solvent blanks between samples. 3. Clean the ion source according to the manufacturer's instructions.[8] 4. Use a column designed for low-bleed LC-MS applications. |
| Retention Time Shifts | 1. Changes in mobile phase composition or pH.[2] 2. Fluctuations in column temperature or flow rate.[8] 3. Insufficient column equilibration time between runs.[8] 4. Column aging or degradation. | 1. Ensure mobile phases are prepared accurately and consistently. 2. Use a column oven for stable temperature control and check the pump for consistent flow. 3. Equilibrate the column with at least 10 column volumes of the initial mobile phase.[8] 4. Replace the column if performance continues to decline. |
Data Interpretation: Potential Byproducts in a Suzuki Coupling
The following table summarizes potential byproducts from a hypothetical Suzuki coupling reaction between this compound and phenylboronic acid, along with their calculated monoisotopic masses to aid in identification from LC-MS data.
| Compound Name | Structure | Chemical Formula | Monoisotopic Mass (Da) | Common Adducts (m/z) [M+H]⁺ |
| This compound (Starting Material) | I-C₇H₈N | C₇H₈IN | 232.9749 | 233.9822 |
| 2,6-Lutidine (De-iodinated Byproduct) | C₇H₉N | C₇H₉N | 107.0735 | 108.0808 |
| 4-Phenyl-2,6-dimethylpyridine (Expected Product) | C₁₃H₁₃N | C₁₃H₁₃N | 183.1048 | 184.1121 |
| Biphenyl (Homocoupling of Boronic Acid) | C₁₂H₁₀ | C₁₂H₁₀ | 154.0783 | 155.0856 |
| 4,4'-Bi(2,6-dimethylpyridine) (Homocoupling of Starting Material) | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ | 212.1313 | 213.1386 |
Experimental Protocols & Workflows
Protocol 1: Hypothetical Suzuki Coupling Reaction
-
To an oven-dried flask under an inert nitrogen atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, such as K₂CO₃ (2.0 eq), and a solvent mixture, for example, dioxane/water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Prepare a sample for LC-MS analysis by dissolving a small amount of the crude residue in a suitable solvent (e.g., methanol or acetonitrile).
Protocol 2: LC-MS Analysis Method
-
LC System: Standard UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: ESI-capable Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for initial analysis. For confirmation, use tandem MS (MS/MS) to fragment ions corresponding to suspected byproducts.
Visualizations
The following diagrams illustrate key workflows for reaction analysis and troubleshooting.
Caption: Workflow from reaction to byproduct identification.
Caption: Decision tree for troubleshooting unknown peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. chromacademy.com [chromacademy.com]
Technical Support Center: Sonogashira Coupling with 4-Iodo-2,6-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-iodo-2,6-dimethylpyridine in Sonogashira coupling reactions. Given the steric hindrance from the two methyl groups flanking the pyridine nitrogen, optimizing reaction parameters, particularly temperature, is crucial for success.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound sluggish or failing?
A1: The primary challenge with this compound is the steric hindrance caused by the two methyl groups at the 2 and 6 positions. This steric bulk can impede the approach of the palladium catalyst to the site of reaction, slowing down the oxidative addition step, which is often rate-limiting in the catalytic cycle. Additionally, the electron-donating nature of the methyl groups can also decrease the reactivity of the aryl iodide.
Q2: What is the expected effect of temperature on this reaction?
A2: Generally, increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered substrates. Higher temperatures can lead to faster reaction rates and improved yields. However, excessively high temperatures can also promote side reactions such as catalyst decomposition (formation of palladium black), alkyne homocoupling (Glaser coupling), and dehalogenation of the starting material. Therefore, temperature optimization is a critical step.
Q3: Can the pyridine nitrogen interfere with the catalyst?
A3: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can sometimes sequester the catalyst, reducing its activity in the catalytic cycle. The steric hindrance from the adjacent methyl groups in this compound might partially mitigate this effect compared to less substituted pyridines.
Q4: Is a copper co-catalyst necessary for this reaction?
A4: While the traditional Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate, copper-free protocols are also available. For sterically hindered substrates, copper-free systems can sometimes be advantageous as they eliminate the possibility of alkyne homocoupling, a common side reaction promoted by copper salts, especially at elevated temperatures.
Q5: What are the most critical parameters to control in this reaction?
A5: The most critical parameters for a successful Sonogashira coupling with this compound are:
-
Temperature: Needs to be carefully optimized to ensure sufficient reactivity without causing catalyst degradation.
-
Catalyst and Ligand Choice: Bulky and electron-rich phosphine ligands are often beneficial for sterically hindered substrates.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote Glaser coupling. It is crucial to work under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. Anhydrous and degassed solvents and bases should be used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Insufficient Temperature: The reaction temperature may be too low to overcome the steric hindrance. 2. Catalyst Inactivity: The palladium catalyst may have decomposed or is not active enough. 3. Poor Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst. | 1. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C). Monitor the reaction progress at each temperature. 2. Change Catalyst/Ligand: Switch to a more robust catalyst system. Consider using a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for hindered substrates. 3. Use High-Purity Reagents: Ensure all reagents are pure and anhydrous. Degas solvents and amine bases prior to use. |
| Formation of Alkyne Homocoupling (Glaser) Product | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of a copper co-catalyst. 2. High Copper Concentration: An excess of the copper co-catalyst can accelerate this side reaction. | 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen). 2. Reduce Copper Loading: Use a minimal amount of the copper(I) salt. 3. Consider a Copper-Free Protocol: Switching to a copper-free Sonogashira protocol is the most effective way to eliminate Glaser coupling. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Excessively High Temperature: The palladium catalyst can decompose at high temperatures. 2. Presence of Impurities: Certain impurities can lead to catalyst degradation. | 1. Lower the Reaction Temperature: If palladium black is observed at a certain temperature, repeat the reaction at a lower temperature. 2. Use Purified Reagents: Ensure the purity of all reaction components. |
| Dehalogenation of this compound | 1. Harsh Reaction Conditions: High temperatures and certain bases can lead to the removal of the iodine atom. | 1. Moderate the Temperature: Avoid excessively high temperatures. 2. Screen Bases: Try a different base that is less prone to promoting dehalogenation. |
Data Presentation
The following table presents representative data on the effect of temperature on the Sonogashira coupling of this compound with phenylacetylene. Please note that these are illustrative yields based on general trends for sterically hindered substrates, as specific literature data for this exact reaction is limited. Actual yields may vary depending on the specific reaction conditions, catalyst system, and purity of reagents.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature (25 °C) | 24 | < 5% | No significant product formation observed. |
| 2 | 50 °C | 24 | 35% | Slow conversion to the desired product. |
| 3 | 80 °C | 12 | 75% | Good conversion with minimal side products. |
| 4 | 100 °C | 8 | 85% | Higher yield, slight increase in byproduct formation. |
| 5 | 120 °C | 6 | 70% | Increased formation of palladium black and other byproducts. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)
-
Anhydrous and degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., start with 80 °C and adjust as needed based on reaction monitoring).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: A typical experimental workflow.
Technical Support Center: Overcoming Steric Hindrance in Reactions of 4-Iodo-2,6-dimethylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodo-2,6-dimethylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The two methyl groups at the 2 and 6 positions flank the pyridine nitrogen and the C-I bond at the 4-position. This steric bulk can impede the approach of catalysts and reagents, slowing down or inhibiting key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Q2: What are the most common cross-coupling reactions used for this compound?
A2: The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the formation of C-C and C-N bonds, respectively.
Q3: How can I overcome the steric hindrance in these reactions?
A3: Overcoming steric hindrance typically involves the careful selection of catalysts, ligands, bases, and reaction conditions. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the formation of highly active, low-coordinate palladium species that can more readily access the sterically hindered reaction center.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling).
-
Catalyst Decomposition: Formation of inactive palladium black.
-
Protodeborylation: In Suzuki reactions, cleavage of the C-B bond of the boronic acid before transmetalation.
Q5: Is it necessary to protect the pyridine nitrogen?
A5: While the pyridine nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity, in many cases, N-protection is not necessary, especially when using appropriate ligands that favor the desired catalytic cycle. However, if catalyst inhibition is suspected, the use of a protecting group might be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no conversion of your this compound starting material, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand System | Switch to a more active catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos are often effective. N-heterocyclic carbene (NHC) ligands can also be highly active. Increase the catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base | The choice of base is critical. For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred. For Sonogashira and Buchwald-Hartwig reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or strong inorganic bases like NaOt-Bu or K₂CO₃ may be more suitable. Ensure the base is anhydrous and of high purity. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and stabilize the catalytic species. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. For Suzuki reactions, a mixture with water is often necessary. Ensure the solvent is anhydrous (for non-aqueous reactions) and thoroughly degassed to remove oxygen. |
| Insufficient Reaction Temperature or Time | Sterically hindered reactions often require higher temperatures and longer reaction times. Increase the reaction temperature in increments of 10-20 °C. Consider using a sealed tube or microwave irradiation to safely reach higher temperatures. Monitor the reaction over a longer period (e.g., 24-48 hours). |
Issue 2: Significant Formation of Side Products
If you are observing a significant amount of byproducts, the following table provides guidance on how to minimize them:
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation Product (2,6-dimethylpyridine) | Presence of a hydride source (e.g., from solvent, base, or impurities). | Use anhydrous and high-purity solvents and reagents. Avoid alcoholic solvents if possible. A change in ligand or base may also suppress this pathway. |
| Homocoupling of Boronic Acid (in Suzuki Reaction) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Catalyst Decomposition (Palladium Black) | High reaction temperature; impurities in the reaction mixture. | Lower the reaction temperature. Use high-purity reagents and solvents. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monophosphine ligands). |
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with sterically hindered iodo-pyridines. Please note that these are starting points, and optimization may be necessary for this compound.
Table 1: Suzuki-Miyaura Coupling of Hindered Iodopyridines
| Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | 75-85 |
Table 2: Sonogashira Coupling of Hindered Iodopyridines
| Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | 65 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | THF | 50 | 8 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 70-80 |
Table 3: Buchwald-Hartwig Amination of Hindered Iodopyridines
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 75-85 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.2) | Toluene | 90 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 24 | 70-80 |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted for this compound based on successful procedures for sterically hindered substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (5:1 mixture)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed dioxane/water mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed DMF
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave vial, combine this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the vial, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed dioxane, followed by the amine, via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite®, and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions of this compound.
Caption: A troubleshooting decision tree for low conversion in reactions with this compound.
Caption: A simplified representation of a generic cross-coupling catalytic cycle.
References
workup procedure for Suzuki reactions involving 4-Iodo-2,6-dimethylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Iodo-2,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on workup procedures, troubleshooting common issues, and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction involving this compound?
A typical workup procedure begins after the reaction is deemed complete by monitoring techniques like TLC or LC-MS. The general steps are as follows:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate, toluene, or dichloromethane.[1]
-
Filtration (Optional but Recommended): Filter the mixture through a pad of celite. This helps to remove insoluble inorganic salts and palladium black.[2]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the bulk of inorganic salts and water-soluble impurities. A subsequent wash with brine is often used to facilitate phase separation.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel to isolate the desired 4-aryl-2,6-dimethylpyridine.[1]
Q2: My product yield is low. What are the common causes for Suzuki reactions with this substrate?
Low yields with substituted pyridines can stem from several factors:
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[3] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue.
-
Steric Hindrance: The two methyl groups at the 2- and 6-positions introduce significant steric bulk around the reaction center. This can slow down the oxidative addition and reductive elimination steps of the catalytic cycle, requiring more forcing conditions or specialized catalysts.
-
Protodeboronation: This is a common side reaction where the boronic acid coupling partner is converted back to an arene by replacement of the B(OH)₂ group with a hydrogen atom, especially in the presence of aqueous bases. Using boronic esters (e.g., pinacol esters) or minimizing reaction time can help reduce this side reaction.
-
Incomplete Reaction: Monitor the reaction closely by TLC or LC-MS to ensure it has reached completion before beginning the workup. If starting material remains, consider increasing the temperature, reaction time, or catalyst loading.
Q3: How do I effectively remove palladium catalyst residues from my pyridine-containing product?
The basicity of the pyridine product can cause it to chelate with palladium, making removal challenging. Here are several effective methods:
-
Adsorption: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb palladium residues.[4]
-
Scavenging: Use solid-supported scavengers with thiol or amine functionalities (e.g., SiliaMetS® Thiol, MP-TMT). These reagents selectively bind to palladium and can be easily filtered off.[4]
-
Chromatography: Careful flash column chromatography can significantly reduce palladium levels.[4]
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective final purification step to remove trace metals.[4]
Q4: How can I remove unreacted boronic acid and its byproducts from the crude product?
Boronic acids and their corresponding boroxines can be persistent impurities.
-
Basic Wash/Extraction: During the aqueous workup, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) can convert the boronic acid into its boronate salt, which is more soluble in the aqueous phase.[5]
-
Acidic Wash (for basic products): Since the 4-aryl-2,6-dimethylpyridine product is basic, an alternative is to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The pyridine product will move to the aqueous layer as the ammonium salt, leaving non-basic impurities like boronic acid byproducts in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product.
-
Chromatography: Boronic acids are generally quite polar, so they can often be separated from the less polar desired product by silica gel chromatography.
Q5: What are common side reactions and how can I minimize them?
-
Homocoupling: This involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) can minimize this.
-
Protodeboronation: As mentioned in Q2, this side reaction consumes the boronic acid. Using boronic esters, anhydrous conditions where possible, or milder bases can reduce its occurrence.
-
Dehalogenation: The starting this compound can be reduced to 2,6-dimethylpyridine. This can be minimized by optimizing reaction time and ensuring the absence of potential hydride sources.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Ensure proper degassing to prevent catalyst oxidation. - Use a fresh bottle of catalyst or a pre-catalyst. |
| 2. Catalyst Inhibition by Pyridine | - Switch to bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). - Consider a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%). | |
| 3. Inappropriate Base/Solvent | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). - Try different solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). | |
| 4. Steric Hindrance | - Increase reaction temperature and/or time. - Use a more active catalyst system designed for hindered substrates. | |
| Difficulty Removing Palladium | 1. Chelation to Pyridine Product | - After initial workup, treat the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica).[4] - Stir the crude product solution with activated carbon, then filter through celite.[4] |
| 2. Palladium Black Formation | - Filter the reaction mixture through a pad of celite before aqueous workup. | |
| Persistent Boronic Acid Impurities | 1. Inefficient Aqueous Extraction | - During workup, wash the organic layer with 1M aqueous NaOH to extract the acidic boronic acid as its salt.[5] |
| 2. Co-elution on Silica Gel | - Adjust the polarity of the chromatography eluent. - Consider an acid/base workup to separate the basic product from the acidic impurity. | |
| Byproduct Formation | 1. Homocoupling of Boronic Acid | - Ensure thorough degassing of solvents and reaction mixture. - Maintain a positive pressure of an inert gas (Ar or N₂). |
| 2. Protodeboronation | - Use a boronic acid pinacol ester instead of the boronic acid. - Use anhydrous conditions if feasible. - A milder base might reduce the rate of this side reaction. |
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura couplings of structurally similar substituted halopyridines, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH | 80 | 12 | 85-95 |
| 2 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | ~90 (total) |
| 3 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | Not specified |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 80 | 18-22 | 60 |
| 5 | 4-Iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | >95 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered representative examples.[4][6][7][8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 4:1 Dioxane/Water or 4:1:1 Toluene/Ethanol/Water)[1]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1][9]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove solids.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mandatory Visualizations
Caption: Standard experimental workflow for Suzuki coupling reactions.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Caption: Impurity interactions with a basic pyridine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
how to avoid protodeboronation in Suzuki coupling with iodopyridines
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of iodopyridines, with a specific focus on mitigating the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with iodopyridines?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent (e.g., a pyridylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction consumes the boronic acid, reducing the yield of the desired coupled product and generating a byproduct that can complicate purification. Pyridine-containing boronic acids, especially 2-pyridylboronic acids, are particularly susceptible to protodeboronation due to the influence of the basic nitrogen atom in the pyridine ring.[1][2]
Q2: What is the underlying mechanism that makes pyridylboronic acids prone to protodeboronation?
A2: The high susceptibility of pyridylboronic acids to protodeboronation is attributed to the formation of a zwitterionic intermediate, especially under neutral pH conditions. This zwitterion is highly reactive and can undergo rapid, unimolecular decomposition, leading to the cleavage of the C-B bond.[1] Both acidic and basic conditions can, counterintuitively, slow down this decomposition pathway by shifting the equilibrium away from the reactive zwitterionic species.
Q3: What are the key experimental factors that influence the rate of protodeboronation?
A3: Several factors in your reaction setup can significantly impact the extent of protodeboronation:
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic or nucleophilic bases can promote protodeboronation.
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[3]
-
Catalyst System: A highly active and efficient palladium catalyst and ligand system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.
-
Solvent: The choice of solvent affects the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.
-
Boronic Acid Derivative: The stability of the organoboron reagent plays a crucial role. Free boronic acids are often less stable than their corresponding boronate esters.
Troubleshooting Guides
Problem: Low yield of the desired product with significant formation of the protodeboronated pyridine byproduct.
This is the most common issue when working with iodopyridines in Suzuki coupling. The following troubleshooting guide will help you address this problem systematically.
Troubleshooting Workflow
Figure 1: A troubleshooting workflow for addressing low yields and high protodeboronation in the Suzuki coupling of iodopyridines.
Solution 1: Switch to a More Stable Boronic Acid Derivative
Free pyridylboronic acids are often unstable. Using a boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce protodeboronation.[1][4] These esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the opportunity for decomposition.[1]
Solution 2: Optimize the Base
The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strongly basic and nucleophilic conditions can accelerate protodeboronation.
Recommended Action: Screen a variety of bases, moving from stronger/more nucleophilic bases to weaker/less nucleophilic ones.
| Base | General Recommendation | Rationale |
| K₃PO₄ | Often a good starting point. | A moderately strong, non-nucleophilic base. |
| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Good alternatives to K₃PO₄. Cs₂CO₃ can be particularly effective. | Carbonate bases are generally milder than hydroxides. |
| KF | Can be effective, especially with boronic esters. | Fluoride ions can activate the boronic ester for transmetalation. |
| Organic Bases (e.g., Et₃N, DIPEA) | Use with caution. | Can sometimes be effective, but their basicity and nucleophilicity can also promote protodeboronation. |
| Hydroxides (e.g., NaOH, KOH) | Generally not recommended for sensitive substrates. | Strongly basic and can lead to significant protodeboronation. |
Solution 3: Adjust the Reaction Temperature
Higher temperatures can increase the rate of protodeboronation.[3]
Recommended Action: Attempt the reaction at a lower temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst system rather than increasing the temperature.
| Temperature Range | Expected Outcome |
| Room Temperature to 60 °C | May significantly reduce protodeboronation, but the reaction may be slow. |
| 60 °C to 80 °C | A good starting point for balancing reaction rate and minimizing protodeboronation. |
| Above 80 °C | Increased risk of significant protodeboronation. |
Solution 4: Screen Different Palladium Catalysts and Ligands
A highly efficient catalyst system can accelerate the desired Suzuki coupling, allowing it to out-compete the protodeboronation side reaction.
Recommended Catalyst Systems for Heterocyclic Couplings:
| Catalyst/Ligand | Advantages |
| Pd(PPh₃)₄ | A classic, often effective catalyst. |
| PdCl₂(dppf) | A robust and versatile catalyst for a range of substrates. |
| Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos) | Highly active for challenging substrates, including heteroaryl chlorides. |
| PEPPSI-IPr | An N-heterocyclic carbene (NHC) based catalyst, often highly efficient at low catalyst loadings.[5] |
Data Presentation: Comparative Performance of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling products with pyridine derivatives.
Table 1: Effect of Base and Solvent on the Suzuki Coupling of a Dichloropyrimidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 80 | 12 | 70 |
| 2 | Cs₂CO₃ | Toluene | 80 | 12 | 80 |
| 3 | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 |
| 4 | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 75 |
Data adapted from a study on a substituted dichloropyrimidine, illustrating general trends.
Table 2: Catalyst Performance in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Fictionalized data for comparative illustration of catalyst performance trends.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine with an Arylboronic Acid
This protocol is a good starting point for optimization.
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Pyridine-MIDA Boronate
This protocol is recommended for particularly sensitive substrates where protodeboronation is a major issue.
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Pyridine-MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., THF or 1,4-Dioxane)
-
Nitrogen or Argon gas
Procedure:
-
Follow steps 1-3 from Protocol 1, using the pyridine-MIDA boronate and the appropriate catalyst and base.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C). The MIDA boronate will slowly hydrolyze to release the boronic acid.
-
Monitor the reaction progress over a longer period (e.g., 12-24 h).
-
Follow steps 6-9 from Protocol 1 for work-up and purification.
Visualizations
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 3: Competing pathways for a pyridylboronic acid derivative in a Suzuki-Miyaura reaction.
References
Validation & Comparative
A Comparative Guide to Palladium Catalysts for Coupling Reactions with 4-Iodopyridines
For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Among the various methods available, palladium-catalyzed cross-coupling reactions of 4-iodopyridine stand out for their efficiency and versatility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligands, is paramount in determining the success of these transformations, influencing reaction yields, selectivity, and substrate scope. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions with 4-iodopyridines, supported by experimental data.
The reactivity of the carbon-iodine bond in 4-iodopyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the coupling partners, and the reaction conditions. Below is a summary of the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings involving 4-iodopyridine or analogous iodoarenes.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyridine with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | A classic, widely used catalyst system. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Highly active catalyst allowing for lower catalyst loading.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | N-Heterocyclic carbene (NHC) based catalyst, often allowing for lower catalyst loadings and shorter reaction times. |
Table 2: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | High | A standard and effective catalyst system for Sonogashira couplings.[1] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 2 | 95 | Efficient under mild conditions. |
| Pd(OAc)₂ | - | Dabco | DMF | 100 | 1 | Quantitative | Copper-free and ligand-free conditions are possible with activated aryl iodides.[2] |
Table 3: Buchwald-Hartwig Amination of 4-Iodopyridine with Aniline
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 30 min (MW) | Good | Effective for C-N bond formation with aromatic amines.[3] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | A highly active catalyst system for a broad range of amines.[4] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | High | The choice of ligand is crucial for successful coupling. |
Table 4: Heck Coupling of 4-Iodopyridine with Styrene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | High | A common and effective catalyst for Heck reactions. |
| Herrmann's Catalyst | Ag₃PO₄ | DMF | - | - | High | A palladacycle catalyst known for its high stability and activity.[5] |
| PdCl₂ | Et₃N | Water | 100 | 6 | 74-96 | Reaction in aqueous media is possible with appropriate ligands.[6] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Materials: 4-Iodopyridine (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), Base (e.g., Cs₂CO₃, 2.0 equiv), Degassed solvent (e.g., DMF, 5 mL).[1]
-
Procedure: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 4-iodopyridine, phenylboronic acid, palladium catalyst, and base. The flask is sealed with a septum, then evacuated and backfilled with an inert gas (e.g., Argon) three times. The degassed solvent is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).[1]
Sonogashira Coupling Protocol
-
Materials: 4-Iodopyridine (1.0 mmol, 1.0 equiv), Phenylacetylene (1.1 mmol, 1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), Copper(I) co-catalyst (e.g., CuI, 0.05 equiv), Base (e.g., Et₃N, 3.0 equiv), Degassed solvent (e.g., THF, 5 mL).[1]
-
Procedure: To an oven-dried Schlenk flask under an inert atmosphere, add the 4-iodopyridine, palladium catalyst, and copper(I) co-catalyst. Add the degassed solvent and the amine base. The terminal alkyne is then added dropwise to the mixture. The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required time.[1]
Buchwald-Hartwig Amination Protocol
-
Materials: 4-Iodopyridine (1.0 mmol, 1.0 equiv), Aniline (1.2 mmol, 1.2 equiv), Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), Ligand (e.g., Xantphos, 0.04 equiv), Base (e.g., Cs₂CO₃, 2.0 equiv), Degassed solvent (e.g., Toluene, 5 mL).[1]
-
Procedure: In a glovebox or under an inert atmosphere, the palladium precursor, ligand, and base are added to a Schlenk tube. The 4-iodopyridine and the amine are then added, followed by the degassed solvent. The tube is sealed and the mixture is heated with stirring to the desired temperature (e.g., 110 °C).[1]
Heck Coupling Protocol
-
Materials: 4-Iodopyridine (1.0 mmol, 1.0 equiv), Styrene (1.2 mmol, 1.2 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), Base (e.g., Et₃N, 1.5 equiv), Solvent (e.g., DMF, 5 mL).
-
Procedure: In a sealed tube, 4-iodopyridine, the palladium catalyst, the base, and the solvent are combined. Styrene is then added. The tube is sealed and the mixture is heated at the specified temperature for the indicated time.
Visualizing the Process
To aid in understanding the experimental and catalytic processes, the following diagrams illustrate a generalized workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the 4-Functionalization of 2,6-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of the C4 position of the pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. For substrates such as 2,6-dimethylpyridine, the steric hindrance and electronic properties of the methyl groups can pose significant challenges to achieving high regioselectivity. This guide provides an objective comparison of modern, alternative reagents and methodologies for the 4-functionalization of 2,6-dimethylpyridine, supported by experimental data and detailed protocols.
Introduction to C4-Functionalization Strategies
The functionalization of the C4 position of pyridines, particularly those with substitution at the C2 and C6 positions, has traditionally been a synthetic challenge. The nitrogen atom's influence typically directs reactions to the C2, C6, or C3, C5 positions. However, recent advancements have led to the development of several effective strategies that offer high selectivity for the C4 position. This guide will explore and compare the following key approaches:
-
Direct C-H Metalation: Utilizing strong, non-nucleophilic bases to deprotonate the C4-H bond directly.
-
Pyridinium Salt Activation: Activating the pyridine ring towards nucleophilic attack at the C4 position through N-functionalization.
-
Blocking Group Strategies: Temporarily blocking the more reactive C2/C6 positions to direct functionalization to C4.
-
Electrochemical Methods: Employing electrochemistry to achieve regioselective C-H functionalization.
These methods provide viable alternatives to classical, often multi-step, synthetic routes and offer unique advantages in terms of reaction conditions, substrate scope, and functional group tolerance.
Comparative Analysis of Reagents and Methodologies
The choice of reagent for the 4-functionalization of 2,6-dimethylpyridine depends on the desired functionality, available starting materials, and required reaction conditions. The following sections provide a detailed comparison of the leading alternative methods.
n-Butylsodium for Direct C4-Metalation and Functionalization
Direct deprotonation of the C4-H bond of pyridines offers a streamlined route to 4-substituted derivatives. While organolithium reagents often lead to nucleophilic addition at the C2 position, n-butylsodium has emerged as a highly effective reagent for selective C4-deprotonation.[1][2] The resulting 4-sodiopyridine intermediate can be trapped with a variety of electrophiles.
Key Advantages:
-
Direct, one-pot functionalization.
-
Enables subsequent alkylation and arylation (via Negishi coupling).[1]
Limitations:
-
Requires cryogenic temperatures (-78 °C).
-
n-Butylsodium is a highly reactive and pyrophoric reagent, requiring careful handling.
N-Substituted Pyridinium Salts as Electrophiles
Activation of the pyridine ring by forming N-substituted pyridinium salts renders the C4 position susceptible to nucleophilic attack. This strategy avoids the use of strong bases and often proceeds under mild conditions.
-
N-Aminopyridinium Salts for C4-Arylation: This method allows for the direct C4-arylation of pyridines with electron-rich (hetero)arenes at room temperature in the presence of a base.[3]
-
Heterocyclic Phosphonium Salts: Conversion of pyridines to C4-phosphonium salts provides a versatile intermediate for subsequent C-O, C-S, C-N, and C-C bond-forming reactions.[4]
-
4-Pyridyl Pyridinium Salts for C4-Amination: This approach facilitates the C4-selective amination of pyridines using aqueous ammonia.[5]
Key Advantages:
Limitations:
-
Requires pre-synthesis of the N-substituted pyridinium salt.
-
The scope of nucleophiles may be limited depending on the specific activating group.
Maleate-Derived Blocking Group for Minisci-Type Alkylation
The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles. However, for pyridines, it often yields a mixture of regioisomers. A recently developed strategy employs a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation with exquisite selectivity to the C4 position.[7]
Key Advantages:
-
Excellent C4-selectivity for alkylation.[7]
-
Operationally simple and scalable.[7]
-
Utilizes readily available and inexpensive starting materials.[7]
Limitations:
-
Requires two additional steps for the installation and removal of the blocking group.
-
The current scope is primarily demonstrated for alkylation.
Electrochemical C4-Alkylation and Silylation
Electrochemical methods offer a sustainable and efficient approach to C-H functionalization. For pyridine derivatives, electroreductive C4-alkylation and silylation have been demonstrated to proceed with high regioselectivity, often assisted by a chlorosilane.[8][9]
Key Advantages:
-
Mild reaction conditions.[9]
-
High regioselectivity for C4-alkylation and silylation.[8][9]
-
Avoids the use of strong chemical oxidants or reductants.
Limitations:
-
Requires specialized electrochemical equipment.
-
The substrate scope may be sensitive to the electronic properties of the pyridine derivative.
Quantitative Data Summary
The following table summarizes the performance of the discussed alternative reagents for the 4-functionalization of 2,6-dimethylpyridine and related substrates.
| Reagent/Methodology | Functionalization | Substrate | Reagents | Conditions | Yield (%) | Reference |
| n-Butylsodium | Thio-methylation | 2,6-di-tert-butylpyridine | 1. n-BuNa2. MeS-SO2Me | THF, -78 °C to rt | 65 | [1] |
| N-Aminopyridinium Salt | Arylation | Pyridine | 2-Naphthol, K3PO4 | DMF, rt, 12 h | 95 (for 5a) | [3][6] |
| Maleate Blocking Group | Cyclohexylation | Pyridine | Cyclohexanecarboxylic acid, AgNO3, (NH4)2S2O8 | DCE:H2O, 50 °C, 2 h | 81 (from BG-adduct) | [7] |
| Electrochemical | Silylation | 2-Phenylpyridine | Me3SiCl | Mg anode, Pt cathode, THF, rt | 85 (for C4-silylation) | [9] |
| Phosphonium Salt | O-Arylation | 4-Chloropyridine | PPh3, then PhOH, K2CO3 | MeCN, 80 °C (salt form.), then DMF, 120 °C | 95 (for C-O product) | [4] |
Experimental Protocols
General Procedure for C4-Sodiation and Alkylation of 2,6-Disubstituted Pyridines
To a solution of the 2,6-disubstituted pyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butylsodium (1.1 equiv) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour. Subsequently, the electrophile (e.g., an alkyl halide, 1.2 equiv) is added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
General Procedure for C4-Arylation using N-Aminopyridinium Salts
A mixture of the N-aminopyridinium salt (1.0 equiv), the electron-rich arene (1.2 equiv), and a base such as K3PO4 (2.0 equiv) in an appropriate solvent (e.g., DMF) is stirred at room temperature for the specified time (typically 12-24 hours). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the C4-arylated pyridine.[3][6]
General Procedure for Electrochemical C4-Silylation
In an undivided electrochemical cell equipped with a magnesium anode and a platinum cathode, the pyridine substrate (1.0 equiv), chlorotrimethylsilane (2.5 equiv), and a supporting electrolyte such as nBu4NBr (2.0 equiv) are dissolved in anhydrous THF under an argon atmosphere. A constant current is applied at room temperature. After the passage of the specified amount of charge, the reaction mixture is typically stirred in air to oxidize any dearomatized intermediates. The solvent is removed, and the crude product is purified by chromatography.[8]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for two of the discussed C4-functionalization strategies.
Caption: Direct C4-Metalation and Electrophilic Quench.
Caption: C4-Functionalization via Pyridinium Salt Activation.
Conclusion
The 4-functionalization of 2,6-dimethylpyridine is no longer a synthetic bottleneck, thanks to the development of innovative reagents and methodologies. Direct C4-metalation with n-butylsodium, activation via N-substituted pyridinium salts, the use of removable blocking groups for Minisci-type reactions, and electrochemical C-H functionalization all provide highly regioselective and efficient routes to valuable 4-substituted pyridine derivatives. The choice of method will be dictated by the specific synthetic target, functional group compatibility requirements, and scalability considerations. This guide provides a foundation for researchers to select the most appropriate strategy for their synthetic endeavors.
References
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective electrochemical C–H silylations of pyridines enabled by temporary reductive dearomatization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sonogashira and Suzuki Reactions for Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions available, the Sonogashira and Suzuki-Miyaura reactions stand out for their versatility and broad application in forming carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two powerful methods for the functionalization of pyridine derivatives, offering insights into their respective strengths and optimal applications.
Executive Summary
Both Sonogashira and Suzuki reactions are palladium-catalyzed cross-coupling methods highly effective for modifying pyridine scaffolds. The Sonogashira reaction excels in introducing alkynyl moieties, creating a linear sp-hybridized carbon linker. This reaction is valued for its mild conditions and the utility of the resulting alkynes as versatile synthetic intermediates.[1][2][3]
The Suzuki-Miyaura reaction , conversely, is the preeminent method for generating biaryl and hetero-biaryl structures through the coupling of boronic acids or their esters with halides.[4][5][6] It is renowned for its operational simplicity, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acid derivatives.[5][7]
The choice between these two reactions hinges on the desired final product and the specific pyridine substrate. For instance, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[8] This challenge has been addressed through the development of specialized ligands and precatalysts for both reaction types.[9]
Quantitative Performance Comparison
The following tables summarize quantitative data from various sources, showcasing typical yields for Sonogashira and Suzuki reactions on different pyridine substrates.
Table 1: Sonogashira Coupling of Halopyridines
| Pyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 | [1] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 93 | [10] |
| 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 | [10] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 4 | 85 | [11] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 12 | 45 | [11] |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | TMP | DMSO | rt | 2 | 97 | [12] |
Table 2: Suzuki-Miyaura Coupling of Halopyridines
| Pyridine Substrate | Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 85 | [5] |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | 82 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | 80 | [9] |
| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Toluene | 100 | 18 | 75 | [13] |
| 2-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Toluene | 100 | 18 | <5 | [13] |
| 3,5-Dichloro-2-pyridylboronic acid | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 1 | 95 | [14] |
Experimental Protocols
Sonogashira Coupling of 2-Amino-3-Bromopyridine with Phenylacetylene[1]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 4.2 mg, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 6.6 mg, 5.0 mol%)
-
Copper(I) iodide (CuI, 4.8 mg, 5.0 mol%)
-
Triethylamine (Et₃N, 1 mL)
-
N,N-Dimethylformamide (DMF, 2.0 mL)
-
Nitrogen gas atmosphere
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF (2.0 mL) to the flask and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol) to the reaction mixture.
-
Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylethynyl-2-aminopyridine.
Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine with Phenylboronic Acid[4]
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 6-bromopyridin-3-amine, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validating the Structure of 4-Aryl-2,6-Dimethylpyridines: A Comparative Guide to 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMR Spectroscopy for the Structural Elucidation of 4-Aryl-2,6-Dimethylpyridines.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure.[1] For the unambiguous structural validation of 4-aryl-2,6-dimethylpyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry, 1H and 13C NMR spectroscopy are indispensable tools.[2][3] This guide provides a comparative overview of NMR analysis, supported by experimental data and protocols, to aid researchers in the definitive characterization of these molecules.
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following is a generalized methodology for the 1H and 13C NMR analysis of 4-aryl-2,6-dimethylpyridine derivatives.
Sample Preparation:
-
Weigh accurately 5-10 mg of the purified 4-aryl-2,6-dimethylpyridine sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
-
Transfer the solution to a clean, dry NMR tube.
1H NMR Spectroscopy Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.[6]
-
Acquisition Time (AQ): 2-4 seconds.[7]
-
Spectral Width (SW): 0-12 ppm, sufficient to cover the aromatic and aliphatic regions.[1]
13C NMR Spectroscopy Acquisition:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Number of Scans (NS): 1024 or higher, due to the low natural abundance and sensitivity of the 13C nucleus.[8]
-
Relaxation Delay (D1): 2-10 seconds. Quaternary carbons often have longer relaxation times.[6]
-
Acquisition Time (AQ): 1-2 seconds.[7]
-
Spectral Width (SW): 0-220 ppm, to encompass all carbon environments.[1]
Data Presentation and Comparison
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.
Table 1: Typical 1H NMR Data for 4-Aryl-2,6-Dimethylpyridine Derivatives
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine H-3, H-5 | 7.0 - 7.5 | Singlet | - | These protons are equivalent and appear as a single signal. |
| Methyl (CH3) | 2.5 - 2.8 | Singlet | - | The two methyl groups at positions 2 and 6 are equivalent. |
| Aryl Protons | 7.2 - 8.5 | Multiplet | 7 - 9 | The chemical shifts and splitting patterns depend on the substitution pattern of the aryl ring. |
Table 2: Typical 13C NMR Data for 4-Aryl-2,6-Dimethylpyridine Derivatives
| Carbons | Chemical Shift (δ, ppm) | Notes |
| Pyridine C-2, C-6 | 155 - 160 | Attached to the methyl groups. |
| Pyridine C-3, C-5 | 120 - 125 | Unsubstituted carbons on the pyridine ring. |
| Pyridine C-4 | 148 - 152 | The carbon attached to the aryl group. |
| Methyl (CH3) | 20 - 25 | The two methyl carbons are equivalent. |
| Aryl C-ipso | 135 - 140 | The aryl carbon directly attached to the pyridine ring. |
| Other Aryl Carbons | 125 - 135 | Shifts depend on the nature and position of substituents on the aryl ring. |
Comparison with Alternative Techniques
While NMR is paramount for detailed structural elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and 3D structure, stereochemistry, dynamic processes.[5] | Non-destructive, provides unambiguous structural information. | Requires higher sample amounts, longer acquisition times for 13C. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to operate. | Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[9] | Provides definitive structural proof. | Requires a single crystal of sufficient quality, structure may differ in solution. |
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical connections in the NMR-based structural validation of 4-aryl-2,6-dimethylpyridines.
Caption: Experimental workflow for the validation of 4-aryl-2,6-dimethylpyridine structure by NMR.
Caption: Correlation between structural features and expected NMR signals.
Conclusion
The structural elucidation of 4-aryl-2,6-dimethylpyridines is robustly achieved through the combined application of 1H and 13C NMR spectroscopy. This method not only confirms the core pyridine structure but also provides definitive evidence for the substitution pattern on the aryl ring. The detailed information on chemical environment and proton-proton or proton-carbon connectivities makes NMR a superior technique for unambiguous structure validation in comparison to other analytical methods.[1] A systematic approach, involving careful sample preparation, standardized data acquisition, and thorough spectral analysis, is essential for obtaining high-fidelity results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. elar.urfu.ru [elar.urfu.ru]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Iodo-2,6-dimethylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of reaction products derived from 4-iodo-2,6-dimethylpyridine. This versatile building block is frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, leading to a diverse range of substituted pyridine products critical in pharmaceutical and materials science research. Accurate and efficient analytical techniques are paramount for reaction monitoring, product characterization, and purity assessment. This document details experimental protocols, presents comparative data, and explores alternative analytical methodologies.
Introduction to Key Reactions
This compound serves as a key substrate in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine ring. The primary reaction types discussed in this guide are:
-
Suzuki-Miyaura Coupling: The reaction of this compound with a boronic acid or ester to form a 4-aryl-2,6-dimethylpyridine.
-
Sonogashira Coupling: The coupling of this compound with a terminal alkyne to yield a 4-alkynyl-2,6-dimethylpyridine.
-
Buchwald-Hartwig Amination: The reaction between this compound and an amine to produce a 4-amino-2,6-dimethylpyridine derivative.
The successful synthesis and purification of the products from these reactions are critically dependent on robust analytical monitoring and characterization. Mass spectrometry, often coupled with chromatographic separation, is a primary tool for this purpose.
Mass Spectrometry Analysis: A Comparative Overview
The choice of mass spectrometry technique for analyzing the reaction products of this compound is largely dictated by the physicochemical properties of the target analyte, such as volatility, thermal stability, and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. While the starting material, this compound, can be analyzed by GC-MS, many of its cross-coupling products, particularly those with increased molecular weight and polarity (e.g., from Buchwald-Hartwig amination), may not be sufficiently volatile or stable for this method. Electron Ionization (EI) is the most common ionization source in GC-MS, providing detailed fragmentation patterns that are valuable for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For the majority of the less volatile, thermally labile, or more polar reaction products, LC-MS is the preferred method.[1] Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule ([M+H]⁺), providing clear molecular weight information with minimal fragmentation.[1] For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion.
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of these reaction products.
Caption: A typical workflow for the analysis of reaction products using LC-MS/MS.
Experimental Protocols
Protocol 1: LC-MS Analysis of a Suzuki Coupling Reaction Mixture
This protocol is adapted for the analysis of a reaction mixture from the coupling of this compound with phenylboronic acid.
-
Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
-
Protocol 2: GC-MS Analysis of 4-Aryl-2,6-dimethylpyridine
This protocol is suitable for the analysis of a purified, thermally stable Suzuki coupling product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Volume: 1 µL (split mode, 20:1).
-
MS Parameters (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-450.
-
Data Presentation: Mass Spectrometry
The following table summarizes the expected molecular ions for the products of the three key reactions.
| Reactant 2 | Reaction Type | Product | Expected [M+H]⁺ (m/z) |
| Phenylboronic Acid | Suzuki-Miyaura | 4-Phenyl-2,6-dimethylpyridine | 170.1 |
| Phenylacetylene | Sonogashira | 2,6-Dimethyl-4-(phenylethynyl)pyridine | 194.1 |
| Aniline | Buchwald-Hartwig | N-Phenyl-2,6-dimethylpyridin-4-amine | 185.1 |
Mass Spectral Fragmentation Patterns:
The fragmentation of these product molecules in the mass spectrometer provides valuable structural information.
-
4-Aryl-2,6-dimethylpyridines (Suzuki Products): Under EI, fragmentation is expected to involve the loss of a methyl radical ([M-15]⁺) from the lutidine ring, followed by cleavage of the bond between the two aromatic rings. The stability of the aromatic rings will likely lead to a prominent molecular ion peak.
-
4-Alkynyl-2,6-dimethylpyridines (Sonogashira Products): Fragmentation is likely to occur at the C-C triple bond and the bond connecting the alkyne to the pyridine ring.
-
4-Amino-2,6-dimethylpyridines (Buchwald-Hartwig Products): In ESI-MS/MS, fragmentation of the protonated molecule will likely involve cleavage of the C-N bond formed during the coupling reaction. The loss of the amine substituent or fragmentation within the amine moiety can be expected.
The following diagram illustrates a plausible fragmentation pathway for a generic 4-substituted-2,6-dimethylpyridine.
Caption: A simplified diagram showing a generic fragmentation pathway in MS/MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves complementary techniques.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS, GC-MS) | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight and structural information. | Destructive technique, may require extensive method development. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | Excellent for quantification, non-destructive, robust and widely available. | Limited structural information, requires chromophores for sensitive detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unrivaled for definitive structure elucidation, non-destructive. | Lower sensitivity compared to MS, more complex data interpretation, higher equipment cost. |
Protocol 3: HPLC Analysis for Quantitative Determination
This protocol is a general method for the quantification of a purified 4-substituted-2,6-dimethylpyridine product.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).
-
Quantification: External standard calibration curve with at least five concentration levels.
Protocol 4: NMR Spectroscopy for Structural Confirmation
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural verification.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the product.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals for a 4-aryl-2,6-dimethylpyridine would include singlets for the two methyl groups, signals for the pyridine ring protons, and signals corresponding to the protons on the coupled aryl group.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals would correspond to all unique carbon atoms in the molecule.
-
Conclusion
The analysis of reaction products from this compound is most effectively achieved through a combination of analytical techniques. LC-MS provides a rapid and sensitive method for reaction monitoring and molecular weight determination, making it indispensable during the synthesis and purification stages. For thermally stable and volatile products, GC-MS offers excellent chromatographic resolution and detailed structural information through EI fragmentation. HPLC with UV detection remains the gold standard for accurate quantification due to its robustness and precision. Finally, NMR spectroscopy is the definitive method for unambiguous structure elucidation of the final purified products. The selection of the most appropriate analytical strategy will depend on the specific goals of the analysis, whether it be reaction screening, purity determination, or complete structural characterization.
References
Assessing Product Purity in Coupling Reactions of 4-Iodo-2,6-dimethylpyridine: A Comparative Guide
For researchers and professionals in drug discovery and development, the synthesis of novel compounds is a daily endeavor. Palladium-catalyzed cross-coupling reactions are a cornerstone of this work, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency. A common substrate in these reactions is 4-iodo-2,6-dimethylpyridine, a versatile building block for creating a diverse range of substituted pyridine derivatives. However, the synthesis of the target molecule is only half the battle; rigorous assessment of product purity is paramount to ensure the reliability of subsequent biological assays and the overall integrity of the research.
This guide provides a comparative overview of analytical techniques for assessing the purity of products derived from Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. We present detailed experimental protocols, data presentation tables, and visualizations to aid researchers in selecting and implementing the most appropriate purity assessment strategy.
Common Coupling Reactions of this compound
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The three most common transformations are:
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by reacting the iodo-pyridine with an organoboron reagent (e.g., a boronic acid or ester). This is a widely used method for synthesizing biaryl compounds.
-
Sonogashira Coupling: Creates a carbon-carbon bond between the iodo-pyridine and a terminal alkyne, leading to the formation of substituted alkynylpyridines.
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the iodo-pyridine with a primary or secondary amine, yielding 4-amino-2,6-dimethylpyridine derivatives.
Each of these reactions can be accompanied by the formation of byproducts and impurities that must be identified and quantified.
Analytical Techniques for Purity Assessment
The primary methods for evaluating the purity of the final products are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For the analysis of substituted 2,6-dimethylpyridine derivatives, reversed-phase HPLC is typically the method of choice.
Data Presentation: HPLC Purity Analysis
| Parameter | Suzuki Product (4-Aryl-2,6-dimethylpyridine) | Sonogashira Product (4-Alkynyl-2,6-dimethylpyridine) | Buchwald-Hartwig Product (4-Amino-2,6-dimethylpyridine) |
| Purity (%) | >98% | >97% | >99% |
| Major Impurity (%) | 0.5% (dehalogenated starting material) | 1.2% (alkyne homocoupling) | 0.3% (unreacted amine) |
| Other Impurities (%) | 0.3% (homocoupling of boronic acid) | 0.5% (unreacted this compound) | 0.2% (side products from ligand decomposition) |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the product and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable. For quantitative analysis, quantitative NMR (qNMR) can be employed.
Data Presentation: NMR Purity Analysis
| Nucleus | Product | Key Chemical Shifts (ppm) | Potential Impurities and their Signals (ppm) |
| ¹H NMR | 4-Aryl-2,6-dimethylpyridine | Aromatic protons of the coupled aryl group; Singlet for the two methyl groups (~2.5 ppm); Protons on the pyridine ring. | Residual starting material (this compound); Signals from dehalogenated 2,6-dimethylpyridine. |
| ¹H NMR | 4-Alkynyl-2,6-dimethylpyridine | Protons of the alkyne substituent; Singlet for the two methyl groups (~2.4 ppm); Protons on the pyridine ring. | Signals from alkyne homocoupling products (diynes). |
| ¹H NMR | 4-Amino-2,6-dimethylpyridine | Protons of the amine substituent; N-H proton signal; Singlet for the two methyl groups (~2.3 ppm); Protons on the pyridine ring. | Signals from the unreacted amine. |
| ¹³C NMR | All Products | Characteristic signals for the pyridine ring carbons and the newly introduced substituent. | Additional signals corresponding to the carbon atoms of impurities. |
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample, and specific acquisition parameters ensuring full relaxation of the nuclei are used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities and byproducts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, aiding in their identification.
Data Presentation: GC-MS Impurity Profiling
| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5.2 | 2,6-Dimethylpyridine (dehalogenated byproduct) | 107 | 92, 78 |
| 8.5 | This compound (unreacted starting material) | 233 | 106 |
| 12.1 | Desired Product | [M]⁺ | Characteristic fragments |
| 15.8 | Homocoupled Alkyne (Sonogashira byproduct) | [M]⁺ | Characteristic fragments |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: A small volume of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Temperature Program: A temperature gradient is used to elute compounds with a range of boiling points.
-
Mass Spectrometry: Electron ionization (EI) is typically used.
Potential Byproducts and Impurities
A thorough purity assessment requires an understanding of the potential side reactions for each coupling method.
-
Suzuki-Miyaura Coupling:
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 2,6-dimethylpyridine.
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid.
-
Ligand-derived impurities: Phenylated byproducts can arise from some phosphine ligands.[1][2]
-
-
Sonogashira Coupling:
-
Alkyne Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne to form a diyne is a common side reaction, especially in the presence of oxygen and high concentrations of the copper co-catalyst.[3]
-
Hydrodehalogenation: Formation of 2,6-dimethylpyridine.
-
-
Buchwald-Hartwig Amination:
Visualizing the Workflow and Logic
To further clarify the process of assessing product purity, the following diagrams illustrate a typical experimental workflow and the logical relationship between the different analytical techniques.
References
A Researcher's Guide to Regioselective Functionalization of Dihalopyridines
For researchers, scientists, and drug development professionals, the selective functionalization of dihalopyridines is a critical step in the synthesis of novel pharmaceuticals and functional materials. The pyridine scaffold is a ubiquitous motif in bioactive molecules, and the ability to precisely introduce substituents at specific positions on a dihalopyridine ring is paramount for structure-activity relationship (SAR) studies and the development of new chemical entities. This guide provides a comparative overview of modern synthetic strategies for achieving regioselectivity in the functionalization of dihalopyridines, supported by experimental data and detailed protocols.
The challenge in functionalizing dihalopyridines lies in controlling the site of reaction, as the electronic properties of the pyridine ring and the nature of the halogen atoms can lead to mixtures of regioisomers.[1][2] Generally, positions adjacent to the nitrogen atom (C2 and C6) are more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.[3] However, a variety of methods have been developed to overcome this inherent reactivity pattern and achieve selective functionalization at other positions. This guide will explore key methodologies, including transition metal-catalyzed cross-coupling reactions, directed ortho-metalation, and halogen-metal exchange.
Comparative Analysis of Functionalization Methods
The choice of synthetic method to achieve regioselectivity is highly dependent on the specific dihalopyridine substrate and the desired substitution pattern. Below is a comparative summary of different approaches for the functionalization of common dihalopyridine scaffolds.
Functionalization of 2,4-Dihalopyridines
The 2,4-dihalopyridine core presents a classic challenge in regioselectivity, with the C2 and C4 positions exhibiting distinct reactivities. While C2 functionalization is often favored, specific ligand and catalyst systems can steer the reaction towards the C4 position.[3][4]
| Method | Dihalopyridine | Reagent/Catalyst | Key Condition | Major Product | Regioselectivity (C4:C2) | Yield (%) | Reference |
| Suzuki Coupling | 2,4-Dichloropyridine | Arylboronic acid, Pd(OAc)₂, dppf | Toluene, 100 °C | C2-Arylation | Exclusive C2 | >95 | [4] |
| Suzuki Coupling | 2,4-Dichloropyridine | Arylboronic acid, Pd(OAc)₂, QPhos | Toluene, 100 °C | C4-Arylation | 4:1 | 60-80 | [4] |
| Suzuki Coupling | 2,4-Dibromopyridine | Arylboronic acid, Pd(OAc)₂, PPh₃ (≤2.5:1 Pd) | Dioxane, 80 °C | C4-Arylation | up to 13:1 | 70-90 | [3] |
| Kumada Coupling | 2,4-Dichloropyridine | Alkyl/Aryl-MgBr, PdCl₂(dppf) | THF, rt | C2-Alkylation/Arylation | Exclusive C2 | 85-95 | [4] |
| Negishi Coupling | 2,4-Dichloropyridine | Alkyl/Aryl-ZnCl, Pd(dba)₂/IPr | THF, rt | C4-Alkylation/Arylation | ~10:1 | 70-90 | [4] |
Table 1: Comparison of Cross-Coupling Reactions for 2,4-Dihalopyridines.
Functionalization of 2,3- and 2,5-Dihalopyridines
For dihalopyridines with adjacent or meta-disposed halogens, a combination of electronic and steric factors governs the regioselectivity.
| Method | Dihalopyridine | Reagent/Catalyst | Key Condition | Major Product | Regioselectivity | Yield (%) | Reference |
| ortho-Lithiation | 2,3-Dichloropyridine | LDA, then E⁺ | THF, -75 °C | 4-Substituted | Exclusive C4 | 70-95 | [5] |
| Halogen Dance | 2-Chloro-3-bromopyridine | LDA | THF, -75 °C to -40 °C | 4-Lithio-2-chloro-3-bromopyridine | Exclusive C4 | - | [6] |
| Sonogashira Coupling | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI | Et₃N, 80 °C | 3-Alkynyl | High | 80-95 | [7][8] |
| Suzuki Coupling (Ligand-free) | 2,5-Dichloropyridine | Arylboronic acid, Pd(OAc)₂, K₂CO₃ | NMP, 100 °C | C5-Arylation | >99:1 | 60-85 | [4] |
Table 2: Regioselective Functionalization of 2,3- and 2,5-Dihalopyridines.
Experimental Protocols
General Procedure for C4-Selective Suzuki Coupling of 2,4-Dichloropyridine[4]
To a mixture of 2,4-dichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in toluene (5 mL) is added Pd(OAc)₂ (0.02 mmol) and QPhos (0.04 mmol). The reaction mixture is heated at 100 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the C4-arylated product.
General Procedure for ortho-Lithiation of 2,3-Dichloropyridine[5]
To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes at this temperature. A solution of 2,3-dichloropyridine (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. After stirring for 1-2 hours at -78 °C, the electrophile (1.2 mmol) is added. The reaction is stirred for an additional 1-3 hours at -78 °C before being quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Visualizing Regioselectivity Principles
The regiochemical outcome of these functionalization reactions is dictated by a complex interplay of electronic effects, steric hindrance, and catalyst-ligand interactions. The following diagrams illustrate these concepts.
Figure 1: Factors influencing regioselectivity in dihalopyridine functionalization.
Figure 2: General experimental workflow for regioselective functionalization.
Conclusion
The regioselective functionalization of dihalopyridines remains a vibrant area of research, driven by the constant demand for novel pyridine-containing molecules in various scientific disciplines. Understanding the underlying principles of reactivity and the judicious choice of reaction conditions and reagents are crucial for achieving the desired regiochemical control. This guide serves as a starting point for researchers to navigate the complexities of dihalopyridine chemistry and to design efficient and selective synthetic routes towards their target molecules. Further exploration of the cited literature is encouraged for more in-depth information on specific transformations and substrate scopes.
References
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Decisive Advantage: 4-Iodopyridines as Superior Scaffolds in Modern Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical determinant of efficiency, yield, and overall success. In the realm of pyridine derivatization, a key question often arises: which halogenated pyridine offers the optimal balance of reactivity and versatility? This guide provides an objective, data-supported comparison of 4-iodopyridines and 4-bromopyridines, demonstrating the clear advantages of the iodo-analogs in widely-used cross-coupling reactions.
The enhanced performance of 4-iodopyridines stems from fundamental principles of chemical reactivity. In palladium-catalyzed cross-coupling reactions, a crucial step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates a more rapid oxidative addition, which is often the rate-determining step of the catalytic cycle. Consequently, reactions with 4-iodopyridines typically proceed under milder conditions, with shorter reaction times and lower catalyst loadings compared to their 4-bromo counterparts.
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of 4-iodopyridines is consistently observed across a range of essential synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. When comparing 4-iodopyridine and 4-bromopyridine in this reaction, the iodo-derivative consistently demonstrates faster reaction kinetics and higher yields under comparable conditions.
| Parameter | 4-Iodopyridine | 4-Bromopyridine |
| Typical Reaction Time | 4-12 hours | 12-24 hours |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% |
| Representative Yield | >90% | 70-85% |
Note: Data is synthesized from typical results found in the literature for analogous substrates and serves as a guide for reaction planning.
Sonogashira Coupling
In the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, the difference in reactivity is even more pronounced. 4-Iodopyridine can often be coupled at or near room temperature, a significant advantage when working with thermally sensitive substrates.[1]
| Parameter | 4-Iodopyridine | 4-Bromopyridine |
| Typical Reaction Time | 2-6 hours | 8-18 hours |
| Typical Reaction Temp. | Room Temperature to 60 °C | 60-100 °C |
| Typical Catalyst Loading | 1-2 mol% Pd, 2-4 mol% CuI | 2-5 mol% Pd, 5-10 mol% CuI |
| Representative Yield | >95% | 65-80% |
Note: Data is synthesized from typical results found in the literature for analogous substrates and serves as a guide for reaction planning.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. The higher reactivity of 4-iodopyridine allows for the coupling of a wider range of amines, including less nucleophilic ones, under more moderate conditions.
| Parameter | 4-Iodopyridine | 4-Bromopyridine |
| Typical Reaction Time | 6-16 hours | 18-36 hours |
| Typical Reaction Temp. | 80-110 °C | 100-130 °C |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% |
| Representative Yield | >85% | 60-75% |
Note: Data is synthesized from typical results found in the literature for analogous substrates and serves as a guide for reaction planning.
The Underlying Mechanism: A Look at the Catalytic Cycle
The enhanced reactivity of 4-iodopyridines can be rationalized by examining the generalized catalytic cycle of a palladium-catalyzed cross-coupling reaction. The initial, and often rate-limiting, step is the oxidative addition of the palladium(0) catalyst to the aryl halide. The weaker C-I bond in 4-iodopyridine leads to a lower activation energy for this step compared to the C-Br bond in 4-bromopyridine, thus accelerating the entire catalytic process.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling of 4-Iodopyridine
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1, 0.1 M)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of 4-Iodopyridine
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
THF (0.2 M)
Procedure:
-
To a Schlenk flask, add 4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[2]
Buchwald-Hartwig Amination of 4-Iodopyridine
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (0.1 M)
Procedure:
-
In a glovebox, add 4-iodopyridine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried vial.
-
Add toluene, followed by the amine.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The evidence strongly supports the selection of 4-iodopyridines over 4-bromopyridines for a variety of synthetic applications. Their enhanced reactivity in key cross-coupling reactions translates to tangible benefits, including milder reaction conditions, shorter reaction times, lower catalyst loadings, and often higher yields. For researchers and professionals in drug development and materials science, the strategic choice of 4-iodopyridine as a synthetic building block can significantly streamline synthetic routes, enabling the efficient and rapid generation of novel and complex molecular architectures.
References
Cost-Benefit Analysis: 4-Iodo-2,6-dimethylpyridine for Industrial Scale Synthesis
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. For drug development professionals and process chemists, the choice of a halogenated pyridine building block in cross-coupling reactions is a frequent consideration. This guide provides a comprehensive cost-benefit analysis of 4-Iodo-2,6-dimethylpyridine compared to its bromo- and chloro-analogs for scale-up operations, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a superior, albeit initially more costly, reagent for large-scale cross-coupling reactions. Its higher reactivity translates to significant downstream cost savings through reduced catalyst loading, shorter reaction times, and milder conditions, leading to higher throughput and purer products. While 4-bromo-2,6-dimethylpyridine offers a moderate balance of reactivity and cost, 4-chloro-2,6-dimethylpyridine, despite its low initial price, often necessitates harsh reaction conditions that can compromise yield and purity, making it less suitable for complex, multi-step syntheses at an industrial scale.
Comparative Analysis: Cost and Performance
A direct comparison of this compound with its bromo and chloro counterparts reveals a clear trade-off between upfront cost and process efficiency. The higher price of the iodo-derivative is directly linked to the cost of iodine and the specific manufacturing processes required for its synthesis.
| Feature | This compound | 4-Bromo-2,6-dimethylpyridine | 4-Chloro-2,6-dimethylpyridine |
| CAS Number | 22282-67-3[1] | 5093-70-9 | 3512-75-2 |
| Molecular Weight | 233.05 g/mol [2] | 186.05 g/mol | 141.60 g/mol |
| Indicative Price (Small Scale) | ~$512 / 100 mg[1] | ~$84 / 5g | ~$60 / 100mg |
| Bulk Price | Inquire with suppliers for kg scale | Lower than iodo-analog | Lowest of the three |
| Reactivity in Cross-Coupling | Highest (I > Br > Cl)[3] | Moderate | Lowest |
| Typical Catalyst Loading | Low (e.g., <1 mol%) | Moderate (e.g., 1-3 mol%) | High (e.g., >3 mol%) |
| Reaction Temperature | Mild (often room temp. to 80°C) | Moderate (typically 80-120°C) | High (often >120°C) |
| Reaction Time | Shortest | Moderate | Longest |
| Yield | Generally Highest | Good | Often Lower, side products |
| Functional Group Tolerance | Excellent | Good | Moderate |
Performance in Key Cross-Coupling Reactions
The primary advantage of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2] The carbon-iodine bond is the weakest among the halogens, facilitating a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[3]
Suzuki-Miyaura Coupling
Sonogashira Coupling
For the synthesis of alkynylated pyridines via the Sonogashira coupling, the high reactivity of the C-I bond is particularly beneficial. Reactions with this compound can often be conducted at or near room temperature, leading to cleaner reaction profiles and easier purification. In contrast, the bromo- and especially the chloro-analogs typically require elevated temperatures, which can lead to side reactions such as alkyne homocoupling (Glaser coupling).
Experimental Protocols: A Comparative Workflow
To illustrate the practical implications of substrate choice, the following section outlines a general, scalable protocol for a Suzuki-Miyaura coupling reaction, highlighting the anticipated differences in reaction parameters for each of the three 4-halo-2,6-dimethylpyridines.
Objective: Synthesis of 2,6-dimethyl-4-phenylpyridine.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
-
4-Halo-2,6-dimethylpyridine (Iodo, Bromo, or Chloro) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)
General Procedure for Scale-up:
-
Vessel Preparation: To a suitable, inerted reactor, charge the 4-halo-2,6-dimethylpyridine, phenylboronic acid, and base.
-
Inerting: Purge the reactor with nitrogen or argon to remove oxygen.
-
Solvent Addition: Add the degassed solvent system to the reactor.
-
Catalyst Charging: Add the palladium catalyst.
-
Reaction: Heat the mixture to the target temperature and monitor the reaction progress by HPLC or GC.
-
Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove inorganic salts.
-
Purification: Isolate the product by crystallization or distillation.
Expected Variations in Reaction Parameters:
| Parameter | This compound | 4-Bromo-2,6-dimethylpyridine | 4-Chloro-2,6-dimethylpyridine |
| Catalyst Loading | 0.5 - 1.0 mol% | 1.0 - 3.0 mol% | 3.0 - 5.0 mol% (or more) |
| Base | K₂CO₃ (milder) | K₂CO₃ or K₃PO₄ | K₃PO₄ or Cs₂CO₃ (stronger) |
| Temperature | 60 - 80 °C | 80 - 110 °C | 100 - 140 °C |
| Reaction Time | 2 - 6 hours | 6 - 18 hours | 12 - 36 hours |
Safety Considerations
All 4-halopyridines should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[4]
-
This compound: As with other organic iodides, there is a potential for light sensitivity.[5] The primary hazards are skin and eye irritation, and it may be harmful if swallowed or inhaled.[4]
-
4-Bromo-2,6-dimethylpyridine: Similar hazard profile to the iodo-analog, with potential for skin and eye irritation.
-
4-Chloro-2,6-dimethylpyridine: Presents similar irritation hazards.
A comprehensive review of the Safety Data Sheet (SDS) for each specific compound is mandatory before handling.[4][6]
Logical Decision Pathway for Substrate Selection
The choice between the three halo-analogs can be guided by a logical assessment of the project's priorities.
Caption: Decision matrix for selecting the optimal 4-halopyridine.
Conclusion
For large-scale manufacturing where efficiency, purity, and robustness of the process are paramount, this compound represents a strategic investment. The higher initial cost is frequently offset by the significant advantages of milder reaction conditions, reduced catalyst consumption, shorter cycle times, and higher product quality. While 4-bromo- and 4-chloro-2,6-dimethylpyridine have their place in less demanding applications or when initial cost is the sole determining factor, the iodo-analog offers a more reliable and ultimately more economical path for the scale-up of complex, high-value molecules. It is recommended that process development professionals conduct a thorough cost analysis that extends beyond the price-per-kilogram of the starting material to include all process-related expenses to make an informed decision.
References
Safety Operating Guide
Proper Disposal of 4-Iodo-2,6-dimethylpyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of 4-Iodo-2,6-dimethylpyridine, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a halogenated organic compound and should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.
In Case of Spills: Spills should be immediately contained and absorbed using an inert material such as sand or vermiculite. The absorbed material must be collected into a designated, sealed container for hazardous waste. Prevent the chemical from entering drains or waterways.
Quantitative Hazard Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation. Utilize appropriate PPE at all times. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear appropriate eye protection. |
| Flammability | Assumed to be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources. |
Experimental Protocol for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures is essential for laboratory safety and environmental responsibility.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous waste .
-
Due to its chemical structure, it is classified as a halogenated organic compound [1].
2. Waste Segregation:
-
It is imperative to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and prevent dangerous chemical reactions.
-
Do not mix this compound with incompatible materials such as strong acids, bases, or oxidizing agents.
3. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " (do not use abbreviations or chemical formulas).
-
A clear statement of the associated hazards (e.g., "Flammable," "Toxic").
-
For mixtures, list all constituents and their approximate percentages.
-
4. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The container must be kept closed at all times, except when actively adding waste.
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.
-
The waste container should be stored in secondary containment to prevent spills.
5. Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Arrange for a pickup by a certified hazardous waste disposal service.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
The common disposal method for halogenated organic wastes is high-temperature incineration at a permitted hazardous waste facility[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
